Pteridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pteridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H,(H2,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZDWGCJOEHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358653 | |
| Record name | 2-PTERIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-81-2 | |
| Record name | 2-PTERIDINAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pteridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Pteridin 2 Amine
Classical and Established Synthetic Approaches for Pteridine (B1203161) Ring Systems
The construction of the pteridine scaffold, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, has been achieved through several established condensation reactions. These methods primarily involve the formation of the pyrazine ring onto a pre-existing pyrimidine precursor.
Gabriel-Isay Condensation for Pteridine Synthesis
One of the most fundamental and widely used methods for pteridine synthesis is the Gabriel-Isay condensation. mdpi.comorientjchem.org This reaction involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. orientjchem.orgthieme-connect.dewikipedia.org The reaction is initiated by a nucleophilic attack of the more reactive 5-amino group of the pyrimidine onto one of the carbonyl groups of the dicarbonyl compound. mdpi.com Subsequent condensation between the remaining amino and carbonyl groups leads to the formation of the pyrazine ring and completes the pteridine structure. mdpi.com
A significant challenge in the Gabriel-Isay condensation arises when using unsymmetrical 1,2-dicarbonyl compounds, as this can lead to the formation of a mixture of 6- and 7-substituted regioisomers. thieme-connect.denih.gov The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the pH. mdpi.com Under basic or neutral conditions, the more nucleophilic 5-amino group of the pyrimidine reacts preferentially with the more electrophilic carbonyl group of the dicarbonyl compound, typically leading to the 7-substituted pteridine as the major product. thieme-connect.denih.gov Conversely, under acidic conditions, the reaction can be directed to favor the formation of the 6-substituted isomer. mdpi.commdpi.com
| Reactants | Conditions | Major Product |
| Pyrimidine-4,5-diamine, Benzil | Heat | 6,7-Diphenylpteridine thieme-connect.de |
| 5,6-Diaminopyrimidine, Glyoxal | - | 4-Methyl-6,7-diphenylpteridine orientjchem.org |
| Pyrimidine-4,5-diamine, Unsymmetrical 1,2-dicarbonyl | High pH | 7-Substituted pteridine thieme-connect.de |
| Pyrimidine-4,5-diamine, Unsymmetrical 1,2-dicarbonyl | Low pH | 6-Substituted pteridine thieme-connect.de |
Timmis Reaction for Regioselective Pteridine Formation
To overcome the issue of regioisomeric mixtures often encountered in the Gabriel-Isay condensation, the Timmis reaction provides a highly regioselective alternative for the synthesis of pteridines. mdpi.comnih.gov This method involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone, aldehyde, or nitrile, typically in the presence of a base. nih.govorientjchem.org
The reaction proceeds through the initial condensation between the C6-amino group of the pyrimidine and the carbonyl group of the active methylene compound. nih.gov This is followed by a cyclization step involving the condensation of the active methylene group with the 5-nitroso group, which ultimately forms the pyrazine ring and yields a specific regioisomer. mdpi.comnih.gov The Timmis synthesis has proven to be a versatile and unequivocal route to a variety of pteridine derivatives. rsc.org For instance, the reaction of 4-amino-5-nitrosopyrimidines with phenylacetonitriles has been effectively used to synthesize 7-aminopteridines. rsc.org
| Pyrimidine Reactant | Active Methylene Compound | Conditions | Product Type |
| 4-Amino-5-nitrosopyrimidine | Ketone | Base-catalyzed | Pteridine derivative orientjchem.org |
| 4-Amino-5-nitrosopyrimidine | Phenylacetonitrile | Sodium alkoxide | 7-Aminopteridine rsc.org |
| 2,4,6-Triamino-5-nitrosopyrimidine | Phenylacetyl chloride | No solvent | 7-Hydroxypteridine rsc.org |
| 4,6-Diamino-5-nitroso-2-phenylpyrimidine | Benzyl methyl ketone | Potassium acetate | 4-Amino-7-methyl-2,6-diphenylpteridine orientjchem.org |
Taylor Method for C-6 Carbon-Substituted Pterins and Pteridines
In contrast to the Gabriel-Isay and Timmis reactions, which build a pyrazine ring onto a pyrimidine, the Taylor method constructs a pyrimidine ring onto a pre-existing, appropriately substituted pyrazine precursor. mdpi.comnih.gov This approach is particularly valuable for the synthesis of C-6 carbon-substituted pterins and pteridines when the desired substitution is not easily introduced via traditional condensation methods. nih.govmdpi.com
The core of the Taylor method is the reaction of an aminopyrazine derivative, often containing a cyano group, with a source of nitrogen such as guanidine, urea, or thiourea. mdpi.comnih.gov This leads to the formation of the pyrimidine ring through an insertion reaction. mdpi.com The versatility of this method is somewhat dependent on the availability of the required substituted pyrazine starting materials. nih.gov Nevertheless, it has been successfully employed in the synthesis of numerous biologically significant pterin (B48896) and pteridine compounds. mdpi.com
Condensation Reactions with Pyrimidine Precursors
The synthesis of Pteridin-2-amine and its derivatives often begins with suitably functionalized pyrimidine precursors. A common strategy involves the use of 2,4,5,6-tetraaminopyrimidine (B94255) or related multi-aminopyrimidines. tandfonline.com For instance, the synthesis of certain pteridine-2,4-diamine derivatives starts with the nitrosation of a 6-amino-2,4-disubstituted-aminopyrimidine to form a 5-nitroso derivative. tandfonline.com This intermediate is then reduced, typically with sodium dithionite, to the corresponding 5,6-diamine, which is immediately condensed with a 1,2-dicarbonyl compound like glyoxal to yield the final pteridine product. tandfonline.com
Another approach involves the reaction of 6-chloro-5-nitropyrimidines with α-aminocarbonyl compounds. orientjchem.org The subsequent reduction of the nitro group and cyclization of the intermediate leads to the formation of dihydropteridinone derivatives. orientjchem.org
Oxidative Aromatization in Pteridine Synthesis
In many pteridine syntheses, the final step to achieve the fully aromatic pteridine ring system is an oxidative aromatization. mdpi.comorientjchem.org This is particularly relevant when the initial cyclization reaction results in a di- or tetrahydro-pteridine derivative. nih.gov For example, in the Polonovski–Boon synthesis, a semi-reduced 7,8-dihydropterin (B103510) is the initial product of ring closure. nih.gov If the reaction is exposed to air, molecular oxygen can facilitate the oxidation to the aromatic pterin. nih.gov
More controlled oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, permanganate, or iodine. nih.gov An alternative and efficient method for the oxidative aromatization of dihydroheteroaromatic compounds, including precursors to pteridines, utilizes an activated carbon and molecular oxygen system. nih.gov The oxidative aromatization of a 3-(aminomethyl)pyrazin-2-amine (B1601913) with orthoformates can also lead to the formation of 6-substituted pteridines. orientjchem.org
Advanced and Novel Synthetic Methodologies for this compound Derivatives
Recent advancements in synthetic organic chemistry have provided new tools for the synthesis and functionalization of the pteridine core, enabling access to a wider range of derivatives.
Modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have become invaluable for introducing substituents at specific positions of the pteridine ring. mdpi.com These methods typically start with a halogenated pteridine precursor, most commonly a 6-chloropterin derivative. mdpi.com The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been used to introduce alkynyl groups at the C-6 position of the pterin ring. mdpi.com
Similarly, the Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, has been employed for the C-6 arylation of pterin derivatives. mdpi.com A notable development is the use of mechanochemistry for Suzuki cross-coupling, which offers a more sustainable and efficient alternative to traditional solution-phase reactions. mdpi.com
Another powerful tool for the synthesis of N-aryl pyrimidine and, by extension, pteridine derivatives is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This methodology has been successfully applied to the arylation of aminopyrimidines, providing a facile route to complex N-aryl-substituted heterocyclic compounds. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for C-6 Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as powerful tools for the C-6 functionalization of the pteridine nucleus. mdpi.comresearchgate.netnih.gov This method facilitates the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.org
A key challenge in pteridine chemistry is the molecule's poor solubility, which can hinder synthetic modifications. mdpi.comresearchgate.net To overcome this, strategies often involve the synthesis of more soluble precursors. For instance, a 6-oxo-pterin derivative can be converted to a tosylated intermediate, which is more amenable to further reactions. mdpi.comresearchgate.netnih.gov This tosylated pterin can then be effectively used in Suzuki cross-coupling reactions to introduce aryl groups at the C-6 position. mdpi.comresearchgate.netnih.gov
Recent research has demonstrated the successful Suzuki cross-coupling of a 6-tosyl pterin derivative with 4-methoxyphenylboronic acid. nih.gov The reaction, carried out using a palladium catalyst such as Pd(COD)₂Cl₂ with a supporting ligand like SPhos and a base like Cs₂CO₃, yields the corresponding 6-aryl-pteridin-2-amine derivative. nih.gov This approach provides a direct and economical route to C-6 arylated pterins, opening avenues for the synthesis of a wide array of functionalized compounds with potential biological applications. mdpi.comresearchgate.net
The versatility of palladium catalysis extends beyond Suzuki coupling, with other cross-coupling reactions like Sonogashira also being employed for the functionalization of the pteridine core. mdpi.comresearchgate.net These methods underscore the importance of palladium catalysis in expanding the chemical space of this compound derivatives.
Table 1: Example of a Suzuki Cross-Coupling Reaction for C-6 Functionalization
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| 2-Amino-4-(pentyloxy)pteridin-6-yl 4-methylbenzenesulfonate | 4-Methoxyphenylboronic acid | Pd(COD)₂Cl₂, SPhos, Cs₂CO₃, H₂O, 1,5-cyclooctadiene | 6-(4-Methoxyphenyl)-4-(pentyloxy)this compound | nih.gov |
Mechano-chemical Approaches in Pterin Functionalization
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and efficient alternative to traditional solution-based synthesis, which is particularly advantageous for poorly soluble compounds like pteridines. mdpi.comresearchgate.net Ball milling, a common mechanochemical technique, has been successfully applied to the functionalization of pterins, overcoming the solubility barriers that often plague conventional methods. researchgate.netmdpi.com
This approach has proven effective in the Suzuki cross-coupling reaction for the C-6 functionalization of pterin derivatives. mdpi.comresearchgate.net By grinding the reactants—a tosylated pterin, a boronic acid derivative, a palladium catalyst, and a base—together in a milling jar, the desired cross-coupled product can be obtained in high yield without the need for a solvent. nih.gov This not only simplifies the reaction setup and workup but can also lead to shorter reaction times and improved yields.
Furthermore, mechanochemistry has been instrumental in the synthesis of complex molecular architectures involving pteridines. For example, heteroleptic copper(I) complexes with pterin-fused phenanthroline ligands have been successfully synthesized using ball milling. mdpi.comresearchgate.net Traditional solution-based methods were ineffective for this transformation due to the extreme insolubility of the pterin-containing ligand. The mechanochemical approach, however, reliably produced the target complexes, demonstrating its power to enable reactions that are otherwise challenging. mdpi.comresearchgate.net
The application of mechanochemistry in pterin chemistry represents a significant step towards greener and more efficient synthetic processes, allowing for the creation of novel pteridine derivatives that were previously inaccessible. researchgate.netmdpi.com
DBU-Promoted Amidations for Pterin Derivatization
The derivatization of pterins is often hampered by their low solubility in common organic solvents. core.ac.ukvalpo.edunih.govresearchgate.net A significant breakthrough in overcoming this challenge is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the amidation of pterin esters. core.ac.ukvalpo.edunih.gov This methodology offers a rapid and efficient route to a variety of pterin amides, which are of interest for both medicinal and supramolecular chemistry applications. core.ac.ukvalpo.edu
The DBU-promoted amidation of 7-methoxycarbonylpterin (7-CMP) showcases a dual role for DBU. core.ac.uknih.govresearchgate.net Initially, DBU acts as a base to form a soluble salt with the pterin, thereby overcoming the solubility issue. core.ac.uknih.govresearchgate.net Subsequently, DBU catalyzes the ester-to-amide transformation by activating the amine nucleophile. core.ac.ukresearchgate.net
This reaction has been shown to be highly effective, with product formation often occurring in as little as five minutes and yielding products in high purity (often >80%). core.ac.ukvalpo.edunih.gov The scope of this reaction is broad, accommodating a variety of primary and some secondary amines. researchgate.net Interestingly, the reaction is sensitive to steric hindrance. However, this limitation can be largely overcome if the amine contains a β-hydroxy group. This substituent can participate in hydrogen bonding with the 7-CMP carbonyl group, which accelerates the amidation process. core.ac.ukresearchgate.net
Table 2: Summary of Amines Screened for DBU-Promoted Amidation of 7-CMP
| Amine Tested | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Glycine | 60 °C, 5 min | 99 | researchgate.net |
| 4-Nitrophenethylamine | 60 °C, 5 min | 96 | researchgate.net |
| Benzylamine | 60 °C, 5 min | 91 | researchgate.net |
| Serine | 60 °C, 5 min | 88 | researchgate.net |
| 1-Propylamine | 60 °C, 5 min | 87 | researchgate.net |
| 1-Amino-2-propanol | 60 °C, 5 min | 85 | researchgate.net |
| 4-(2-Aminoethyl)aniline | 60 °C, 5 min | 76 | researchgate.net |
| 2-(Methylamino)ethanol | 60 °C, 5 min | 71 | researchgate.net |
| 2-(2-Aminoethyl)pyridine | 60 °C, 5 min | 66 | researchgate.net |
| Isopropylamine | 80 °C, 10 min | 66 | researchgate.net |
| α-Methylbenzylamine | 80 °C, 10 min | 60 | researchgate.net |
| Alanine | 80 °C, 10 min | 49 | researchgate.net |
Microwave-Assisted Protocols for Enhanced Reaction Yields
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions and improving yields, and its application in pteridine chemistry is no exception. nih.govnih.govbeilstein-journals.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, fewer side reactions, and increased product yields compared to conventional heating methods. nih.govbeilstein-journals.org
In the context of this compound chemistry, microwave irradiation has been successfully employed to enhance the efficiency of various synthetic transformations. For instance, a microwave-assisted Gabriel-Isay condensation reaction has been reported for the regioselective synthesis of 6-substituted pterins in good yields and with a substantial reduction in reaction time. nih.gov
Furthermore, microwave-assisted protocols have been developed for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov In this multi-step synthesis, the final transformation involves the treatment of a 4-chloro-pyridopyrimidine with an appropriate amine in methanol (B129727) under microwave irradiation. nih.gov This approach highlights the utility of microwave assistance in the final diversification step of a synthetic sequence.
The synthesis of various heterocyclic compounds, including those with a pteridine-like core, has benefited from microwave-assisted multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.orgresearchgate.netmdpi.com The ability of microwave irradiation to facilitate the polarization of substrates is believed to be a key factor in promoting these reactions. nih.gov
Stereoselective and Regioselective Synthesis Strategies
The development of stereoselective and regioselective methods for the synthesis of this compound derivatives is crucial for accessing specific isomers with defined biological activities. The pteridine nucleus possesses multiple reactive sites, making controlled functionalization a significant synthetic challenge.
Regioselective Synthesis
Several strategies have been developed to achieve regioselective functionalization of the pteridine ring. The Viscontini reaction, for example, allows for the regioselective synthesis of 6-substituted pterins by condensing 5,6-diaminopyrimidines with sugar phenylhydrazones under mild acidic conditions. orientjchem.orgorientjchem.org Another approach involves the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine with orthoformates to yield 6-substituted pteridines. orientjchem.orgorientjchem.org
Furthermore, the reaction of 2-amino-4-butoxypteridine with a Grignard reagent or an alkyllithium, followed by oxidation, leads to the regioselective introduction of a substituent at the C-7 position. researchgate.net The regioselectivity of these reactions can often be explained by considering the electron density and molecular orbitals of the pteridine ring system. researchgate.net
Stereoselective Synthesis
Achieving stereoselectivity in the synthesis of this compound derivatives often involves the use of chiral auxiliaries or catalysts. For instance, pteridine-cyclodextrin conjugates have been studied as catalysts for the enantioselective oxidation of prochiral sulfides, achieving high optical yields. mdpi.com In these systems, the stereodiscrimination is thought to be induced by π-π interactions between the pteridine moiety and the substrate within the chiral cavity of the cyclodextrin. mdpi.com
The Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, can also be a stereoselective process for pteridine synthesis. nih.gov Additionally, copper-catalyzed intramolecular cyclization reactions of amine derivatives onto pendant alkenes have been developed to produce a variety of saturated nitrogen heterocycles with high stereoselectivity. nih.gov While not directly applied to this compound in the provided context, these methods showcase the potential for developing stereoselective routes to complex pteridine-containing molecules.
Derivatization Reactions and Functionalization Strategies
Nucleophilic Substitution Reactions on the Pteridine Nucleus
The pteridine nucleus is characterized by a high ratio of nitrogen to carbon atoms, which results in an electron-deficient (π-deficient) character. wur.nl This inherent electronic property makes the pteridine ring highly susceptible to nucleophilic attack and largely unreactive towards electrophilic substitution. wur.nl Nucleophilic substitution is, therefore, a cornerstone of pteridine functionalization.
Nucleophilic attack can occur at several positions on the pteridine ring, with the pyrazine part of the bicycle being particularly reactive. The carbon atoms of the pteridine ring are activated towards nucleophilic attack due to the inductive and mesomeric effects of the multiple nitrogen atoms. wur.nl
Common nucleophiles such as water, alcohols, and amines can add to the pteridine nucleus, primarily at the C-4 and C-7 positions, to form covalent adducts. orientjchem.orgorientjchem.org For instance, the addition of water leads to the formation of covalent hydrates. orientjchem.orgorientjchem.org In acidic conditions, a 3,4-hydrated cation can form initially. orientjchem.orgorientjchem.org
Stronger nucleophiles can lead to substitution reactions, particularly when a good leaving group is present on the pteridine ring. For example, chloro-substituted pteridines can react with nucleophiles like ammonia (B1221849) and amines to afford the corresponding amino-pteridines. wur.nl These reactions are often carried out at low temperatures in apolar solvents. wur.nl
Furthermore, Grignard reagents can be used in nucleophilic substitution reactions to form new carbon-carbon bonds on the pyrazine ring, typically at the C-7 position, after a subsequent oxidation step. orientjchem.orgorientjchem.org These reactions highlight the versatility of nucleophilic substitution as a key strategy for the derivatization and functionalization of the this compound core. wur.nl
Nucleophilic Addition Reactions at C-4 and C-7 Positions
The electron-deficient nature of the pteridine ring system renders it susceptible to nucleophilic attack, particularly at the C-4 and C-7 positions. orientjchem.orgwur.nl This reactivity is a cornerstone of pteridine chemistry, allowing for the introduction of various functional groups.
One of the most fundamental nucleophilic addition reactions is covalent hydration, where a water molecule adds across a C=N bond. orientjchem.orgrsc.org Pteridine itself readily undergoes covalent hydration in aqueous solutions. thieme-connect.delookchem.com The addition of water can lead to the formation of covalent hydrates, and under acidic conditions, this can be followed by ring cleavage. orientjchem.orgthieme-connect.de The presence and nature of substituents on the pteridine ring significantly influence the extent and position of covalent hydration. thieme-connect.deucl.ac.uk For instance, 2-aminopteridines also undergo covalent hydration. rsc.orgrsc.org
Beyond water, other nucleophiles such as alcohols can add to the pteridine nucleus. wur.nl For example, the addition of methanol to pteridine can yield a mixture of 3,4-dihydro-4-methoxypteridine and 5,6,7,8-tetrahydro-6,7-dimethoxypteridine. orientjchem.org The stability of these adducts allows for their isolation and characterization. wur.nl The general reactivity of the pteridine nucleus towards nucleophiles makes it a versatile platform for creating a diverse array of substituted derivatives. wur.nl
Introduction of Alkylamino and Dialkylamino Substituents
The introduction of alkylamino and dialkylamino groups onto the this compound scaffold is a common strategy for modulating its physicochemical and biological properties. tandfonline.comnih.gov These substitutions are typically achieved through nucleophilic aromatic substitution (SNAr) reactions on pteridine precursors bearing suitable leaving groups, such as chloro or methylthio groups. tandfonline.comvulcanchem.com
A prevalent method involves the reaction of a chloropteridine derivative with a primary or secondary amine. vulcanchem.com For instance, the synthesis of N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)this compound can be achieved through the condensation of 2,4-dichloropteridine (B1391081) with morpholine (B109124). vulcanchem.com Similarly, the displacement of a 2-methylthio group from a pyrimidine precursor before the formation of the pteridine ring is another effective strategy. tandfonline.comnih.gov This approach has been used to synthesize various 2,4-diaminopteridine (B74722) derivatives. tandfonline.comnih.gov
The reaction conditions for these amination reactions can be tailored to achieve the desired outcome. For example, microwave-assisted heating has been shown to reduce reaction times significantly in the synthesis of certain pteridine derivatives. vulcanchem.com The choice of solvent and the use of excess amine can also influence the reaction's efficiency. nih.gov
A variety of amines can be used in these reactions, including simple alkylamines, dialkylamines, and cyclic amines like morpholine and piperidine. tandfonline.comnih.govvulcanchem.com This versatility allows for the synthesis of a wide range of N-alkylated and N,N-dialkylated this compound derivatives with diverse structural features.
Functionalization through Yne Moiety (e.g., Click Chemistry)
The introduction of an alkyne (yne) moiety onto the this compound framework opens up a vast landscape of further functionalization possibilities, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netresearchgate.netlumiprobe.cominterchim.fr This strategy allows for the efficient and specific conjugation of the pteridine core to other molecules. lumiprobe.cominterchim.fr
A common method to introduce an alkyne group is through the reaction of a chloropterin derivative with an alkyne-containing alcohol, such as propargyl alcohol, in the presence of a base like sodium hydride. researchgate.netresearchgate.netdntb.gov.uamdpi.com This results in the formation of an alkynyl-functionalized pterin derivative. researchgate.netresearchgate.net For example, 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)this compound has been synthesized via this route. researchgate.netpharmrxiv.dedntb.gov.ua Another approach involves the Sonogashira coupling of a halogenated pteridine with a terminal alkyne. wits.ac.zamdpi.comclockss.orgresearchgate.netscirp.org
Once the yne-functionalized this compound is obtained, it can be readily utilized in click chemistry reactions. researchgate.netresearchgate.net This involves reacting the alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. lumiprobe.cominterchim.fr This reaction is highly selective, proceeds under mild, often aqueous conditions, and is tolerant of a wide range of functional groups, making it an ideal tool for bioconjugation and materials science applications. lumiprobe.cominterchim.fr
Strategies for Introducing New Carbon-Carbon Bonds
The formation of new carbon-carbon bonds on the this compound skeleton is crucial for the synthesis of complex derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this purpose, offering a powerful toolkit for introducing aryl, heteroaryl, and alkyl substituents. wits.ac.zasigmaaldrich.comrose-hulman.edu
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, has been applied to pteridine systems. rose-hulman.eduacs.orgnih.govnih.govprinceton.edu This method allows for the introduction of aryl and heteroaryl groups at various positions on the pteridine ring. wits.ac.zanih.gov For instance, the coupling of a brominated pyrrolopyrimidine, a related heterocyclic system, with boronic acids has been successfully demonstrated. acs.orgnih.gov However, attempts to perform Suzuki coupling on certain pterin derivatives have sometimes resulted in dehalogenation as a major side reaction. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction provides a direct route to alkynyl-substituted pteridines by reacting a halogenated pteridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. mdpi.comclockss.orgresearchgate.net This reaction has been used to synthesize various 6-substituted pteridines. wits.ac.zamdpi.com The resulting alkynylpteridines are valuable intermediates for further transformations, including hydration to form acylpteridines or participation in click chemistry. researchgate.net
Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, represents another effective method for C-C bond formation on the pteridine nucleus. wits.ac.za This methodology has been successfully used to introduce both aryl and heteroaryl substituents at the 6-position of the pteridine ring. wits.ac.za
These cross-coupling strategies provide chemists with versatile and powerful tools to construct a vast array of this compound derivatives with diverse carbon skeletons, enabling the exploration of their potential in various scientific fields.
Derivatization of Primary Amine Functionalities (e.g., Acylation, Silylation, Alkylation)
The primary amine group of this compound is a key site for derivatization, allowing for a wide range of chemical modifications that can alter the molecule's properties. thieme-connect.de Common transformations include acylation, silylation, and alkylation.
Acylation: Acylation of the amino group can be performed to introduce acyl moieties. This modification can be useful to alter the solubility and reactivity of the pteridine. thieme-connect.de
Silylation: Silylation of the amino group, often using reagents like hexamethyldisilazane (B44280) (HMDS) in the presence of catalysts, is a common strategy to protect the amine or to activate the pteridine ring for subsequent reactions. google.comgoogle.comarkat-usa.org For example, silylation of hydroxy-substituted pteridines can be followed by amination to introduce amino groups. google.comgoogle.com
Alkylation: Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. researchgate.netconicet.gov.arresearchgate.netlibretexts.org This can be achieved through various methods, including direct alkylation with alkyl halides. libretexts.org However, direct alkylation of primary amines with halogenoalkanes can sometimes lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. libretexts.org More controlled alkylation methods are therefore often preferred. For instance, the displacement of a chloro group from a chloromethylpteridine derivative with an amine is a common strategy for introducing N-alkyl substituents. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating Key Structural Determinants for Biological Activity
The biological activity of pteridin-2-amine derivatives is profoundly influenced by the nature and position of substituents on the core pteridine (B1203161) ring system, which is a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings. orientjchem.orgmdpi.com The inherent structure of pterins, which are characterized by an amino group at the C2 position and a carbonyl group at the C4 position, forms the basis of their biological roles. nih.gov Variations in substituents at the C6 position are particularly crucial in defining the biological functions of these compounds. nih.gov
Key structural features that govern the biological activity of this compound derivatives include:
The Pteridine Core : The fused ring system itself is a critical pharmacophore, mimicking endogenous molecules and enabling interaction with various enzymes. acs.org The pyrimidine portion of the scaffold and its substituents are known to readily engage with nucleobase and cofactor binding sites in enzymes. acs.org
Substituents at C2 and C4 : The 2-amino group is a defining feature of many biologically active pteridines. uni-greifswald.de Modifications at this position, such as the introduction of tertiary amines, and at the C4 position, have been shown to influence activity. For instance, some 2-amino-4-(N,N-diarylmethyl)-6-arylpteridines demonstrate inhibitory effects on neuronal nitric oxide synthase. tandfonline.com
Substituents at C6 and C7 : The steric and electronic properties of groups at these positions on the pyrazine ring are critical. Bulky substituents at the 6-position, such as a phenyl group, can markedly increase the inhibitory potency of reduced 4-amino-5,6,7,8-tetrahydropteridines against neuronal nitric oxide synthase (NOS-I). nih.gov Similarly, the presence of 6,7-dimethyl groups on the pteridine ring significantly enhances protection against lipid peroxidation. tandfonline.com
Positional and Substituent Effects on Pharmacological Profiles
The specific placement and nature of chemical groups on the this compound scaffold dictate the resulting pharmacological profile. Systematic alterations of substituents have been a key strategy in developing potent and selective inhibitors for various therapeutic targets.
In the context of inhibiting neuronal nitric oxide synthase (NOS-I), modifications at the 2-, 5-, and 7-positions of the pteridine nucleus have been found to have no significant inhibitory effect. nih.gov However, bulky substituents at the 6-position of reduced 4-amino-5,6,7,8-tetrahydropteridines were shown to enhance inhibitory potency, likely due to hydrophobic interactions within the enzyme's active site. nih.gov Interestingly, for aromatic 4-aminopteridines, this effect was not observed. Instead, potent inhibition was achieved through chemical modification of the 4-amino substituent (dialkyl/diaralkylation) combined with 6-arylation of the aromatic 2,4-diaminopteridine (B74722). nih.gov
For anti-inflammatory and antioxidant activities, substitutions at the 4-amino group of 2,4-diaminopteridines generally lead to increased potency in inhibiting soybean lipoxygenase. tandfonline.com Within a series of (hetero)arylmethyl derivatives, the introduction of polar substituents or polar appended rings further enhanced this inhibitory activity significantly. tandfonline.com
The following table summarizes the effects of various substituents on the antioxidant activity of select pteridine derivatives.
| Compound | R | R1 | R2 | % Inhibition of Lipid Peroxidation |
| 5a | H | H | 4-methylpiperazin-1-yl | 14.3 ± 3.4 |
| 5b | Me | Me | 4-methylpiperazin-1-yl | 90.7 ± 1.2 |
| 5c | Ph | Ph | 4-methylpiperazin-1-yl | 21.3 ± 2.1 |
Data sourced from a study on pteridine-2,4-diamine derivatives as radical scavengers and lipoxygenase inhibitors. tandfonline.com
SAR in Specific Enzyme Inhibition Profiles
The structure-activity relationship (SAR) of this compound derivatives has been extensively studied in the context of specific enzyme inhibition, particularly for enzymes crucial in parasites and human disease pathways.
Pteridine Reductase 1 (PTR1): PTR1 is a key enzyme in trypanosomatid parasites, making it an attractive drug target. chemrxiv.orgnih.gov Computational fragment-based design combined with crystallographic studies has successfully derived SAR for multitarget inhibitors. This approach has yielded compounds with picomolar to nanomolar inhibition of T. brucei and L. major PTR1. researchgate.netnih.gov For instance, modifications of the p-aminobenzoylglutamate (PABA) moiety in pteridine derivatives have been shown to cause significant variations in their inhibitory profiles against different PTR1 variants. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial and anticancer therapies. nih.govacs.org this compound derivatives have been designed as selective inhibitors of parasite DHFR over the human isoform. researchgate.netnih.gov For example, introducing a one-carbon spacer to shift the position of the PABA carbonyl in one derivative improved its inhibition of T. brucei DHFR without significantly affecting its activity against human DHFR. nih.gov
Nitric Oxide Synthase (NOS): As previously mentioned, 4-amino substituted pteridine derivatives have been developed as inhibitors of neuronal NOS (NOS-I). nih.gov The SAR studies revealed that while substitutions at the 2-, 5-, and 7-positions were inconsequential, bulky groups at the C6 position of the reduced pteridine ring and modifications of the 4-amino group in the aromatic series were key for potent inhibition. nih.gov
The table below presents the inhibitory activities of selected pteridine derivatives against various enzymes.
| Compound | Target Enzyme | IC50 (nM) |
| Compound 7e | EGFR | 92 |
| Compound 18f | Soybean Lipoxygenase | >100 |
| Compound 7 | L. donovani PTR1 | 720 (Ki value) |
Data compiled from various studies on pteridine derivatives. tandfonline.comnih.govresearchgate.net
Computational Approaches to SAR Derivation
Computational methods are indispensable tools for understanding and predicting the SAR of this compound derivatives, guiding the design of more potent and selective compounds.
Molecular Docking: This technique is widely used to predict the binding modes of pteridine derivatives within the active site of target enzymes like PTR1 and DHFR. nih.govnih.govresearchgate.net Docking studies have helped to rationalize observed SAR and have been crucial in designing novel inhibitors. For example, docking was used to screen a library of compounds against T. brucei and L. major PTR1, leading to the identification of promising hits. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been developed to understand the pterin (B48896) binding site interactions. For instance, a comparative molecular field analysis of selected NOS-I inhibitors resulted in a 3D-QSAR model that was in agreement with the crystal structure of the enzyme's oxygenase domain. nih.gov
Fragment-Based Design: This approach, often combined with crystallography and computational modeling, has been successfully applied to develop novel pteridine derivatives. researchgate.netnih.gov By systematically building up molecules from small fragments, researchers can optimize interactions with the target protein and derive a detailed SAR. This has led to the development of compounds with potent, multitarget inhibition profiles. nih.gov
Correlation of Chemical Structure Modifications with Biological and Pharmacological Data
A systematic analysis of the correlation between chemical modifications of the this compound scaffold and the resulting biological and pharmacological data is essential for rational drug design. This involves correlating computed physicochemical properties with observed activities. acs.org
Studies have shown a clear link between structural changes and enzyme inhibitory activity. For example, in a series of pteridine derivatives designed as PTR1 inhibitors, modifications to the p-aminobenzoylglutamate (PABA) moiety led to distinct effects on the inhibitory activities against various targets. nih.gov Smaller compounds with a good steric fit showed improved potency. nih.gov
Furthermore, the antiparasitic effects of these compounds have been correlated with their physicochemical molecular descriptors. By analyzing properties like hydrophobicity, size, and electronic characteristics, researchers can prioritize which novel compounds to synthesize and test, thereby streamlining the drug discovery process. acs.org This multidisciplinary approach, which combines chemical synthesis, biological testing, and computational analysis, provides a powerful platform for developing new therapeutic agents based on the this compound scaffold. nih.gov
Biological Activities and Therapeutic Potential of Pteridin 2 Amine Derivatives
Enzyme Inhibition Studies
Derivatives of Pteridin-2-amine have been extensively studied as inhibitors of various enzymes, demonstrating their potential as targeted therapeutic agents. The following sections detail the research findings on their inhibitory activities against Pteridine (B1203161) Reductase (PTR1), Lipoxygenase (LOX), and several key kinases.
Pteridine Reductase (PTR1) Inhibition
Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and African trypanosomiasis. japsonline.comnih.gov PTR1 provides a salvage pathway for pterins and can reduce the susceptibility of these parasites to antifolate drugs by bypassing the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.net Consequently, PTR1 has emerged as a promising target for the development of new anti-parasitic drugs. rcsb.org
Several 2,4-diamino-6-arylaminomethylpteridines have been identified as potent inhibitors of parasitic pteridine reductases, showing promise as antiparasitic agents. nih.gov A multidisciplinary approach involving computational fragment-based design and crystallographic structure determination has led to the development of pteridine derivatives with subnanomolar inhibition of T. brucei PTR1 (TbPTR1) and nanomolar inhibition of L. major PTR1 (LmPTR1). chemrxiv.org For instance, one study reported a pteridine derivative that was a more potent inhibitor of TbPTR1 (IC50 of 50 nM) than LmPTR1 (IC50 of 0.3 µM). chemrxiv.org
The structure-based optimization of a PTR1 inhibitor, methyl-1-[4-(2,4-diaminopteridin-6-ylmethylamino)benzoyl]piperidine-4-carboxylate, resulted in a library of compounds with improved selectivity for the parasite's enzyme. researchgate.net The binding modes of these inhibitors have been elucidated through crystal structures of PTR1 in complex with the compounds, revealing key interactions within the active site. nih.govrcsb.org For example, two diaminopteridine compounds showed Ki values of 100 nM and 37 nM against LmPTR1. researchgate.net
Table 1: Pteridine Reductase (PTR1) Inhibition by this compound Derivatives
| Compound | Target | IC50/Ki | Reference |
|---|---|---|---|
| Pteridine Derivative | TbPTR1 | 50 nM | chemrxiv.org |
| Pteridine Derivative | LmPTR1 | 0.3 µM | chemrxiv.org |
| Diaminopteridine 1 | LmPTR1 | 100 nM | researchgate.net |
| Diaminopteridine 2 | LmPTR1 | 37 nM | researchgate.net |
Lipoxygenase (LOX) Inhibition and Associated Mechanisms
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the inflammatory process by catalyzing the oxidation of polyunsaturated fatty acids. nih.gov Inhibition of LOX is a key strategy in the development of anti-inflammatory drugs. This compound derivatives have emerged as a novel scaffold for LOX inhibitors. nih.govtandfonline.com
A series of N-substituted 2,4-diaminopteridines have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase. nih.govtandfonline.com The inhibitory potency was found to be highly dependent on the nature of the substituent at the 4-amino position. nih.govtandfonline.com For instance, a 4-(4-methylpiperazin-1-yl) group significantly increased potency compared to an unsubstituted amino group. nih.govtandfonline.com One of the most potent inhibitors identified, a pteridine derivative with an IC50 value of 0.10 µM, had a relatively low calculated logP value, suggesting that lipophilicity is not the sole determinant of inhibitory activity. nih.govresearchgate.net
The anti-inflammatory effects of these pteridine derivatives are linked to their dual action as LOX inhibitors and radical scavengers. vulcanchem.com Several derivatives have demonstrated potent radical-scavenging activity, with one compound showing an IC50 of 0.1 µM in a linoleic acid peroxidation assay. nih.gov In a rat model of colitis, certain pteridine derivatives showed significant efficacy at reducing edema, outperforming the non-selective COX inhibitor indomethacin. nih.govvulcanchem.com For example, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine exhibited a 41% reduction in edema at a low dose. nih.govtandfonline.com
Table 2: Lipoxygenase (LOX) Inhibition by this compound Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Pteridine Derivative 18d | Soybean LOX | 0.10 µM | nih.govresearchgate.net |
| Pteridine Derivative 9 | Soybean LOX | 5 µM | nih.gov |
| Tetrahydropteridine 10a | Soybean LOX | 5 µM | nih.gov |
| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) | In vivo (rat paw edema) | 41% reduction | nih.govtandfonline.com |
Kinase Inhibition Profiles
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound derivatives have been investigated as inhibitors of several important kinases.
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their selective inhibition is a validated strategy for cancer treatment. researchgate.netresearchgate.net A series of pteridin-7(8H)-one derivatives have been designed and synthesized as potent and selective dual CDK4/6 inhibitors. researchgate.netnih.gov One of the most promising compounds, L2, exhibited significant inhibitory activity against CDK4 and CDK6 with IC50 values of 16.7 nM and 30.5 nM, respectively, while showing excellent selectivity over other CDKs. researchgate.netnih.gov Another pteridin-7(8H)-one analogue, compound 7s, demonstrated potent inhibition of both CDK4/cyclin D3 and CDK6/cyclin D3 with IC50 values of 34.0 nM and 65.1 nM, respectively, which is comparable to the approved drug Palbociclib. researchgate.net These compounds induce apoptosis in breast and colon cancer cells, highlighting their potential as anticancer agents. researchgate.net
Table 3: CDK4/6 Inhibition by this compound Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| L2 | CDK4 | 16.7 nM | researchgate.netnih.gov |
| L2 | CDK6 | 30.5 nM | researchgate.netnih.gov |
| 7s | CDK4/cyclin D3 | 34.0 nM | researchgate.net |
| 7s | CDK6/cyclin D3 | 65.1 nM | researchgate.net |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. orientjchem.org Pteridine-based scaffolds have been widely explored for developing EGFR inhibitors. nih.gov A series of novel pteridine derivatives with a 2,2,2-trifluoroethoxy group at position 6 have been synthesized and evaluated for their EGFR inhibitory activity. globalresearchonline.netnih.gov One compound, 7m, showed comparable anti-proliferative activity to the positive control in an A549 cell line (IC50 of 27.40 µM) and was found to down-regulate the phosphorylation of EGFR and its downstream effector ERK. nih.gov Molecular docking studies revealed that this compound forms a hydrogen bond with Met-769 in the ATP binding site of the EGFR kinase domain. nih.gov Other pteridine derivatives have also shown potent inhibitory activities against both wild-type and mutant forms of EGFR. orientjchem.org For instance, compounds 6a and 6b were active against wild-type EGFR with IC50 values of 1.21 nM and 3.82 nM, respectively, and also inhibited the EGFRL858R/T790M mutant. orientjchem.org
Table 4: EGFR Inhibition by this compound Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| 7m | A549 cell line | 27.40 µM | nih.gov |
| 6a | EGFR wild type | 1.21 nM | orientjchem.org |
| 6b | EGFR wild type | 3.82 nM | orientjchem.org |
| 6a | EGFRL858R/T790M | 0.68 nM | orientjchem.org |
| 6b | EGFRL858R/T790M | 1.07 nM | orientjchem.org |
FMS-like tyrosine kinase 3 (FLT3) is another important target in cancer therapy, particularly for acute myeloid leukemia (AML), where FLT3 mutations are common. ebi.ac.ukacs.org Pteridin-7(8H)-one has been identified as a scaffold for developing potent FLT3 inhibitors. acs.orgmdpi.com Structural optimizations of this scaffold have led to the discovery of inhibitors with single-digit nanomolar inhibition against FLT3 and subnanomolar affinity for drug-resistant FLT3 mutants. acs.org One representative inhibitor, compound 31, effectively suppressed the phosphorylation of FLT3 and its downstream signaling pathways, leading to cell cycle arrest and apoptosis in AML cells. acs.org This compound also demonstrated significant tumor growth suppression in a xenograft model. acs.org The discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives has also provided potent and selective FLT3 inhibitors capable of suppressing a wide range of mutated FLT3 kinases, including those with internal tandem duplication (ITD) and D835Y mutations. ebi.ac.uk
Table 5: FLT3 Inhibition by this compound Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 31 | FLT3 | Single-digit nanomolar inhibition | acs.org |
| 31 | Drug-resistant FLT3 mutants | Subnanomolar KD | acs.org |
| 12b | Mutated FLT3 kinases (ITD, D835Y) | Potent suppression | ebi.ac.uk |
| 12r | Mutated FLT3 kinases (ITD, D835Y) | Potent suppression | ebi.ac.uk |
Janus Kinase (Jak1/2) Inhibition
While the broader class of pteridine-based compounds has been explored for the inhibition of various kinases, specific data on this compound derivatives as direct inhibitors of Janus Kinase (Jak) 1 and 2 is not extensively detailed in the provided research. However, the pteridine scaffold is recognized as a privileged structure in medicinal chemistry for developing kinase inhibitors. researchgate.net For instance, pteridine-based compounds BI-2536 and BI-6727 have been identified as potent inhibitors of Polo-like kinase (PLK). researchgate.net Another related class, pyrimidine-based compounds, which share structural similarities with pteridines, have been developed as selective inhibitors of Cyclin-Dependent Kinases (CDK), such as CDK4 and CDK6. google.com These examples highlight the potential of the core pteridine structure in the design of kinase inhibitors, suggesting a possible, though not yet fully elucidated, role for this compound derivatives in targeting enzymes like Jak1/2.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The development of this compound derivatives as direct inhibitors of Phosphoinositide 3-Kinase (PI3K) is an area of ongoing investigation. Patent literature indicates that certain heterocyclic compounds are designed as Wnt pathway inhibitors, with associated mentions of PI3K inhibitory activity. google.com Furthermore, therapeutic strategies have been proposed that involve the combination of pyrimidine-based antiproliferative agents, which are structurally related to pteridines, with known PI3K inhibitors to treat specific cancers. google.com This suggests the potential for developing dual-action molecules or combination therapies involving the pteridine scaffold.
Histone Deacetylase (HDAC) Inhibition
This compound derivatives are not primarily characterized as direct inhibitors of Histone Deacetylase (HDAC). However, their therapeutic potential can be enhanced when used in combination with HDAC inhibitors. Research has shown that the pteridine-based inhibitor BI-2536, a Polo-like kinase (PLK) inhibitor, acts synergistically with the HDAC inhibitor SAHA (Suberanilohydroxamic Acid). researchgate.net This combination has been found to activate latent HIV-1 provirus, suggesting a "shock and kill" strategy for HIV-1 eradication. researchgate.net This synergistic relationship underscores the potential of combining pteridine derivatives with other classes of enzyme inhibitors to achieve enhanced therapeutic outcomes. researchgate.net
Nitric Oxide Synthase (NOS) Inhibition
Derivatives of pterin (B48896) are recognized for their potential as inhibitors of nitric oxide synthase (NOS) isoenzymes. researchgate.netresearchgate.netethz.ch The pteridine structure is a key component of tetrahydrobiopterin (B1682763) (BH4), a natural and essential cofactor for NOS. Therefore, synthetic pteridine derivatives are logical candidates for designing NOS inhibitors. dntb.gov.ua Research has focused on creating pteridine-based inhibitors as potential therapeutic agents by modifying the core structure. researchgate.netdntb.gov.ua For example, the introduction of a lipophilic decyl chain to create 4-(decyloxy)this compound alters the compound's properties, which is a common strategy in developing enzyme inhibitors. conicet.gov.arcuny.edu
DNA Topoisomerase I Inhibition
Certain this compound derivatives have demonstrated notable activity as inhibitors of DNA Topoisomerase I. These enzymes are crucial for managing DNA topology during replication and transcription. oup.com A study identified that several lipophilic pterin derivatives, including 4-(Decyloxy)this compound, were effective at inhibiting human Topoisomerase I activity. aqa.org.ar In a separate investigation focused on bacterial enzymes, a high-throughput screening identified a this compound derivative that enhances the DNA cleavage activity of bacterial type IA topoisomerase, suggesting a potential pathway for developing novel antibacterial agents. oup.com
| Compound Name | Target Enzyme | Observed Effect |
| 4-(Decyloxy)this compound | Human Topoisomerase I | Inhibition of enzyme activity. aqa.org.ar |
| 2-Amino-3-decylpteridin-4(3H)-one | Human Topoisomerase I | Inhibition of enzyme activity. aqa.org.ar |
| 10-Methoxy-N,N,4-trimethyl-5,6-dihydro-4H-indolo[3,2,1-de]this compound | Bacterial Type IA Topoisomerase I | Enhances DNA cleavage activity. oup.com |
Aldose Reductase Inhibition
This compound derivatives have been investigated as inhibitors of aldose reductase. This enzyme is implicated in the development of diabetic complications. A specific class of derivatives, pterin-7-carboxamides, has been identified as a new group of aldose reductase inhibitors, highlighting the therapeutic potential of the pterin scaffold in targeting this enzyme. researchgate.net
Methionine Synthase Inhibition
The pteridine scaffold is a promising starting point for the development of methionine synthase inhibitors. researchgate.netresearchgate.net Methionine synthase is a vital enzyme in cellular metabolism, and its inhibition is a target for certain therapeutic interventions. Pterin derivatives, particularly those with substitutions at the 7-position, have been explored for this purpose. researchgate.netresearchgate.net The structural relationship of pterins to natural folates, which are substrates for enzymes in one-carbon metabolism, makes them suitable candidates for designing competitive inhibitors. researchgate.net
Xanthine (B1682287) Oxidase Inhibition
Pteridine derivatives have been investigated for their ability to inhibit xanthine oxidase, an enzyme that plays a crucial role in purine (B94841) metabolism and is a key target in the management of hyperuricemia and gout. ijrpr.comresearchgate.net Studies have shown that certain pteridine derivatives can effectively inhibit this enzyme.
Research has revealed that the aromaticity of the pteridine ring and the absence of a substituent at the 7-position are important structural features for inhibitory activity. researchgate.netnih.gov In one study, out of 27 pteridine derivatives tested, 13 demonstrated concentration-dependent inhibition of xanthine oxidase, with IC50 values (the concentration required for 50% inhibition) ranging from less than 0.1 to over 100 microM. researchgate.netnih.gov The types of inhibition observed were competitive, noncompetitive, and mixed-type, depending on the substrate used. researchgate.netnih.gov
Notably, most of the active inhibitors were aromatic compounds, while only one of the nine reduced derivatives showed inhibitory effects. researchgate.netnih.gov Allopurinol, a known xanthine oxidase inhibitor, was used as a reference in these studies and effectively inhibited all oxidations mediated by this enzyme. nih.govebi.ac.uk Furthermore, specific derivatives like 4-chloro-6,7-dimethylpteridine (B11771052) and 2-amino-3-pyrazinecarboxylic acid have also been identified as inhibitors of rat liver xanthine oxidase. nih.govebi.ac.uk
Table 1: this compound Derivatives and their Xanthine Oxidase Inhibition
| Compound/Derivative | Key Findings | Inhibition Type | IC50 Values | Reference |
|---|---|---|---|---|
| Various Aromatic Pteridines | 12 out of 18 tested aromatic compounds showed inhibitory activity. | Competitive, Noncompetitive, Mixed | <0.1 to >100 µM | researchgate.netnih.gov |
| 4-chloro-6,7-dimethylpteridine | Inhibited rat liver xanthine oxidase. | Not Specified | Not Specified | nih.govebi.ac.uk |
| 2-amino-3-pyrazinecarboxylic acid | Inhibited xanthine oxidase. | Not Specified | Not Specified | nih.govebi.ac.uk |
| Reduced Pteridine Derivatives | Only 1 out of 9 tested reduced derivatives showed inhibitory activity. | Not Specified | Not Specified | researchgate.netnih.gov |
Adenosine (B11128) Kinase Inhibition
Adenosine kinase (ADK) is a key enzyme in the regulation of adenosine levels, a purine nucleoside with important physiological functions. frontiersin.orgresearchgate.net Inhibition of ADK can increase adenosine concentrations, leading to therapeutic effects in conditions like pain and inflammation. acs.org Pteridine derivatives have emerged as a class of non-nucleoside adenosine kinase inhibitors. ijrpr.comacs.org
Research has led to the synthesis and pharmacological evaluation of pteridine-based adenosine kinase inhibitors. ijrpr.com These compounds, which lack the ribose or cyclopentane (B165970) rings found in nucleoside inhibitors, often feature pyrimidine (B1678525) or pyridyl pyrimidine nuclei. frontiersin.org Studies have demonstrated that these non-nucleoside inhibitors can effectively alleviate pain and inflammation in animal models. frontiersin.org The development of these inhibitors is significant as it offers an alternative to nucleoside-based inhibitors, which can have limitations such as short plasma half-lives and poor bioavailability. researchgate.net
Table 2: this compound Derivatives and their Adenosine Kinase Inhibition
| Compound Class | Key Findings | Therapeutic Effect | Reference |
|---|---|---|---|
| Pteridine-based inhibitors | Synthesized and evaluated for pharmacological activity. | Potential for pain and inflammation relief. | ijrpr.comacs.org |
| Non-nucleoside ADK inhibitors | Constructed on pyrimidine or pyridyl pyrimidine nuclei. | Effective in relieving pain and inflammation in animal models. | frontiersin.org |
Anticancer Research Applications
Pteridine derivatives have shown significant promise in the field of oncology, with research focusing on their various mechanisms of action against cancer cells. ijrpr.comglobalresearchonline.net Their structural similarity to naturally occurring folates allows them to interfere with critical cellular processes in rapidly dividing cancer cells. ijrpr.comontosight.ai
Mechanism of Action Studies (e.g., Cell Cycle Arrest, Apoptosis Induction)
A primary mechanism by which pteridine derivatives exert their anticancer effects is through the induction of cell cycle arrest and apoptosis (programmed cell death). orientjchem.org For instance, certain sulfonates of quinazolines, which share structural similarities with pteridines, have been shown to cause a strong cell cycle arrest in the G2/M phase. mdpi.com This mitotic inhibition can be comparable to or even greater than that of established anticancer drugs like paclitaxel. mdpi.com
Furthermore, studies have demonstrated that these compounds can induce apoptosis through both p53-dependent and p53-independent pathways. mdpi.com This is often accompanied by the activation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comrsc.org For example, one pteridine derivative, compound 7, was found to trigger apoptosis and halt cell growth at the G2/M phase, upregulating BAX and caspase-3 while downregulating Bcl-2. mdpi.com Another study showed that N5-Substituted 6,7-dioxo-6,7-dihydropteridines could stop the G0/G1 phase in the cell cycle and induce apoptosis in a mouse xenograft model. orientjchem.org
Inhibition of Tumor Development and Cytotoxic Effects
Pteridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines and have been shown to inhibit tumor growth in vivo. globalresearchonline.netorientjchem.org For example, 2-Amino-O4-benzyl pteridine derivatives have shown efficacy in reducing tumor growth in animal models. orientjchem.org
In vitro studies have revealed significant cytotoxic activity across multiple cancer cell lines. mdpi.comresearchgate.net For instance, amide derivatives of pteridones showed promising activity against human breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines, with some compounds being more potent than the positive control, Etoposide. globalresearchonline.net Similarly, novel aminopyrimidine-2,4-diones and related pteridines exhibited excellent to good cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells, with MDA-MB-231 being the most sensitive. mdpi.com One derivative demonstrated an impressive 66% tumor growth inhibition (TGI) at a dose of 60 mg/kg in an in vivo model. globalresearchonline.net
Table 3: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Key Findings | IC50 Values | Reference |
|---|---|---|---|---|
| Amide derivatives of pteridones | MCF-7 (breast), A549 (lung), Colo-205 (colon), A2780 (ovarian) | More potent than Etoposide. | Not Specified | globalresearchonline.net |
| Aminopyrimidine-2,4-diones, 6-Arylpteridines | MDA-MB-231 (breast), HT-29 (colorectal), U-937 (renal) | Excellent to good cytotoxic activity. | Compound 7: 0.4 µM (MDA-MB-231), 0.79 µM (HT-29), 1.85 µM (U-937) | mdpi.com |
| 2-Amino-O4-benzyl pteridines | A549 (lung), KB (epithelial), HT29 (adenocarcinoma) | Effective inhibitors of alkyltransferase. | 0.01 to 0.4 µM | orientjchem.org |
| N5-Substituted 6,7-dioxo-6,7-dihydropteridines | MV411 xenograft mice | Inhibited tumor development. | Not Specified | orientjchem.org |
Antineoplastic Activity and Folic Acid Antagonism
The antineoplastic activity of many pteridine derivatives is rooted in their function as folic acid antagonists. ijrpr.comnih.gov Folic acid is essential for the synthesis of nucleic acids and amino acids, and its metabolism is particularly high in rapidly dividing cancer cells. orientjchem.orgnih.gov By mimicking folic acid, these antagonists can bind to and inhibit key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR). ijrpr.comalliedacademies.org
Methotrexate (B535133), a well-known anticancer drug, is a classic example of a pteridine derivative that acts as a folic acid antagonist. ijrpr.comalliedacademies.org It binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step for DNA synthesis, thereby killing cancer cells. ijrpr.com The development of other folic acid antagonists, such as Pralatrexate and Pemetrexed, further highlights the importance of this mechanism in cancer therapy. nih.gov Some nitroso derivatives of substituted pteridines have also been noted for their antagonistic action to folic acid. google.com
Potential in Combination Chemotherapy Regimens
The unique mechanisms of action of pteridine derivatives make them promising candidates for use in combination chemotherapy regimens. ijrpr.com Combining drugs with different targets can enhance efficacy, overcome drug resistance, and potentially reduce side effects.
For example, 2-Amino-O4-benzyl pteridine derivatives have been shown to increase the cytotoxic effect of the conventional chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) against various cancer cell lines. orientjchem.org Similarly, Schiff bases derived from pteridines have demonstrated synergistic effects when combined with other chemotherapeutic drugs like cisplatin (B142131) and doxorubicin. mdpi.com The ability of some pteridine derivatives to inhibit multiple targets, such as the dual inhibition of BRD4 and PLK1, also suggests their potential as powerful components of combination therapies. mdpi.com Furthermore, the synergistic activity of pteridine reductase inhibitors with DHFR inhibitors in treating parasitic infections suggests a similar potential for combination strategies in cancer treatment. acs.org
Antiparasitic Activity
This compound derivatives have demonstrated considerable promise as antiparasitic agents, particularly against protozoan parasites responsible for debilitating diseases in humans. Their mechanism of action often involves the targeting of essential metabolic pathways in these organisms, which are distinct from those in their mammalian hosts.
Efficacy Against Leishmania Species (e.g., Leishmania donovani, Leishmania infantum)
Derivatives of this compound have been investigated for their effectiveness against various Leishmania species, the causative agents of leishmaniasis. Research has shown that these compounds can inhibit the growth of the parasite. For instance, within a project aimed at developing new medicines for trypanosomatidic infections, 19 compounds, including pteridine derivatives, were found to be active against L. infantum. europa.eu Another study focused on the structure-based optimization of piperidine-pteridine derivatives as potent inhibitors of Leishmania pteridine reductase (PTR1). acs.org This work represents a significant step in identifying effective antileishmanial agents. acs.org
Some research has explored the efficacy of these compounds against different life stages of the parasite. One study identified a compound, 7-(4-chlorobenzyl)-3-methyl-4-(4-trifluoromethyl-phenyl)-3,4,6,7,8,9-hexahydro-pyrimido[1,2-a]pyrimidin-2-one (compound 7), which was significantly more active against the amastigote stage of L. donovani (IC₅₀ = 3 μM) compared to the promastigote stage (IC₅₀ = 29 μM). asm.org The inhibition of pteridine reductase 1 (PTR1) is a key mechanism for the antileishmanial activity of these compounds. asm.orgmdpi.comfrontiersin.orgpsu.edu
Table 1: Antileishmanial Activity of this compound Derivatives
| Compound | Species | Target | IC₅₀/Activity | Reference |
|---|---|---|---|---|
| Compound 7 | L. donovani (amastigotes) | PTR1 | 3 μM | asm.org |
| Compound 7 | L. donovani (promastigotes) | PTR1 | 29 μM | asm.org |
| 19 Compounds | L. infantum | Not specified | Active | europa.eu |
| Piperidine-pteridine derivatives | Leishmania spp. | PTR1 | Potent inhibitors | acs.org |
Efficacy Against Trypanosoma Species (e.g., Trypanosoma brucei) for African Sleeping Sickness
This compound derivatives have also been evaluated for their activity against Trypanosoma brucei, the parasite responsible for African Sleeping Sickness. nih.gov A significant number of pteridine derivatives have shown activity against T. brucei. europa.eu For example, one research project identified 122 pteridine compounds that were active against this parasite. europa.eu
Specific derivatives have been synthesized and tested for their inhibitory effects on T. brucei pteridine reductase 1 (TbPTR1), a crucial enzyme for the parasite's survival. nih.govacs.org One compound, NMT-C0131, demonstrated a picomolar concentration inhibition of the PTR1 enzyme and an EC₅₀ of 0.5 µM against T. brucei. europa.eu Another study identified two scaffold II compounds, 11 and 13, which were lethal to the parasites, albeit with modest ED₅₀ values of 274 ± 7.5 and 123 ± 3.3 μM, respectively. nih.govacs.org Furthermore, the 2-amino-benzo[d]thiazole derivative, 4c, was identified as a potent and selective anti-trypanocidal agent with an EC₅₀ of 7.0 µM. sci-hub.se
Table 2: Antitrypanosomal Activity of this compound Derivatives
| Compound | Species | Target | EC₅₀/ED₅₀/IC₅₀ | Reference |
|---|---|---|---|---|
| NMT-C0131 | T. brucei | TbPTR1 | 0.5 µM (EC₅₀) | europa.eu |
| Compound 11 | T. brucei (BSF) | TbPTR1 | 274 ± 7.5 μM (ED₅₀) | nih.govacs.org |
| Compound 13 | T. brucei (BSF) | TbPTR1 | 123 ± 3.3 μM (ED₅₀) | nih.govacs.org |
| Compound 4c | T. brucei | Not specified | 7.0 µM (EC₅₀) | sci-hub.se |
| 122 Compounds | T. brucei | Not specified | Active | europa.eu |
Role in Overcoming Antifolate Drug Resistance via PTR1 Bypass
A significant challenge in treating trypanosomatidic infections is the development of resistance to conventional antifolate drugs, which target dihydrofolate reductase (DHFR). nih.govacs.org These parasites can overcome the inhibition of DHFR through a metabolic bypass mechanism involving pteridine reductase 1 (PTR1). nih.govacs.orgresearchgate.net PTR1 is capable of reducing pterins and folates, thus compensating for the DHFR inhibition and rendering antifolate drugs less effective. nih.govacs.orgresearchgate.net
The overexpression of the gene encoding PTR1 is a known mechanism of antifolate resistance in these parasites. acs.orgresearchgate.net Since PTR1 is absent in mammalian hosts, it presents an attractive target for developing selective antiparasitic drugs. researchgate.net Inhibitors of PTR1 can circumvent this resistance mechanism, making them valuable candidates for new therapeutic strategies. nih.govacs.orgresearchgate.net
Synergistic Effects with Dihydrofolate Reductase (DHFR) Inhibitors
Given the role of PTR1 in bypassing DHFR inhibition, a promising therapeutic approach is the combination of PTR1 inhibitors with traditional DHFR inhibitors. nih.govacs.org This dual-target strategy aims to block both the primary folate pathway and the salvage pathway, potentially leading to a synergistic antiparasitic effect. nih.govacs.org
Research has demonstrated the potential of this combination therapy. For instance, a synergistic effect was observed when a PTR1 inhibitor, compound 13, was combined with the DHFR inhibitor methotrexate (MTX) against T. brucei. nih.govacs.org Similarly, the antiparasitic activity of MTX against T. brucei was potentiated when used in combination with 2-amino-benzo[d]thiazole derivatives that inhibit TbPTR1. sci-hub.se In Leishmania, a synergistic effect was observed for compound 5b when used in combination with the DHFR inhibitor pyrimethamine. acs.orgresearchgate.net These findings highlight the potential of combination therapy to enhance efficacy and combat drug resistance. nih.govacs.org
Antiviral Activity Research
In addition to their antiparasitic properties, this compound derivatives have been explored for their potential as antiviral agents. The emergence of new viral threats has spurred research into novel chemical scaffolds that can inhibit viral replication.
Inhibition of Viral Replication Mechanisms (e.g., SARS-CoV-2 Protease Inhibition)
Recent research has focused on the potential of pteridine derivatives to inhibit key viral enzymes, such as the proteases of SARS-CoV-2, the causative agent of COVID-19. The SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) are essential for viral replication, making them attractive targets for antiviral drug development. nih.govfrontiersin.org
Screening of compound libraries has identified pteridine-based molecules as potential inhibitors of these proteases. For example, a study identified 2,3,4,10-tetrahydro-7,10-dimethyl-2,4-dioxobenzo(g)pteridine as a substance with potential activity against SARS-CoV-2. nih.gov Other small molecule derivatives have also shown inhibitory activity against SARS-CoV-2 PLpro and antiviral activity in cell-based assays. nih.gov While research in this area is ongoing, these initial findings suggest that this compound derivatives could serve as a scaffold for the development of novel antiviral therapies.
Broad-Spectrum Antiviral Potential
Pteridine derivatives have been investigated for their potential as broad-spectrum antiviral agents. ontosight.ai Their structural analogy to purines allows them to interfere with viral nucleic acid synthesis and other essential enzymatic processes. Research has shown that certain pteridine derivatives exhibit promising activity against a variety of viruses. researchgate.netglobalresearchonline.net While the primary focus has often been on jejich anticancer and anti-inflammatory properties, the antiviral potential of this compound derivatives remains a significant area of research. ontosight.aiontosight.ai The mechanism of action is often attributed to the inhibition of viral enzymes crucial for replication. ijrpr.com
Antioxidant and Radical Scavenging Properties
A notable feature of this compound derivatives is their significant antioxidant and radical-scavenging activity. nih.govijfmr.com Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, including inflammation, cancer, and atherosclerosis. nih.govtandfonline.com Pteridine derivatives can act as scavengers of free radicals, thereby mitigating oxidative stress. researchgate.net
A study on N-substituted 2,4-diaminopteridines demonstrated that many of these compounds exhibit potent lipid antioxidant properties. nih.govtandfonline.com Their ability to scavenge hydroxyl radicals was also highlighted, with the majority showing superior activity compared to the reference compound Trolox. nih.gov The antioxidant capacity of these derivatives is influenced by their substitution patterns, with certain functional groups enhancing their radical-scavenging efficacy. researchgate.net
Table 1: Antioxidant Activity of Selected this compound Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| N-substituted 2,4-diaminopteridines | Linoleic acid peroxidation | Potent lipid antioxidant properties | nih.govtandfonline.com |
| 5c, 9, 13, 18e, 18g, 22, and 24 | Linoleic acid peroxidation | Potent radical-scavenging activity (18g most potent with IC50 = 0.1 μM) | nih.govtandfonline.com |
| 5a, 10b, and 18g | Hydroxyl radical scavenging | Strong inhibition of dimethyl sulfoxide (B87167) oxidation | nih.gov |
| Pteridine derivatives | DPPH radical scavenging | Excellent antioxidant and radical scavenging abilities | ijfmr.com |
Anti-inflammatory Mechanisms and Therapeutic Implications
The anti-inflammatory properties of this compound derivatives are closely linked to their antioxidant activities and their ability to modulate various inflammatory pathways. nih.govnih.gov Chronic inflammation is a key factor in many diseases, and agents that can target multiple aspects of the inflammatory cascade are of great therapeutic interest. researchgate.nettandfonline.com
Several pteridine derivatives have been shown to possess potent anti-inflammatory effects. nih.govtandfonline.com For instance, some 2-amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridines have demonstrated both immunosuppressive and anti-inflammatory properties. nih.govtandfonline.com A notable example is 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f), which, at a low dose, exhibited a more significant reduction of edema in a rat paw model than the nonselective COX inhibitor indomethacin. nih.govtandfonline.com This suggests that the 2,4-diaminopteridine (B74722) core is a promising scaffold for developing new anti-inflammatory agents. nih.govnih.gov The mechanisms underlying these effects may involve the inhibition of enzymes like lipoxygenase and the modulation of inflammatory cytokine production. nih.govresearchgate.net
Antimicrobial Activity
This compound derivatives have also been explored for their potential as antimicrobial agents, showing efficacy against both bacteria and fungi. ontosight.ainih.gov
Antibacterial Efficacy
Several studies have highlighted the antibacterial potential of this compound derivatives. researchgate.netontosight.ai These compounds can interfere with essential bacterial processes. ijrpr.com For example, certain dipyridine-pteridine derivatives have been shown to create a restraint zone against E. coli, indicating their bactericidal potential. ijrpr.com The mechanism may involve the inhibition of enzymes like DNA topoisomerase I, which would disrupt DNA replication and lead to cell death. ijrpr.com The structural diversity of pteridine derivatives allows for the development of compounds with activity against a range of bacterial species. researchgate.net
Antifungal Efficacy
In addition to their antibacterial properties, some this compound derivatives have demonstrated antifungal activity. ijrpr.com For instance, 2-amino-6,7-di(pyridin-2-yl)pteridin-4(3H)-one has shown inhibitory effects against Candida albicans and C. tropicalis. ijrpr.com This suggests that the pteridine scaffold can be a valuable starting point for the development of new antifungal agents. ijrpr.commdpi.com However, more extensive research is needed to fully characterize the antifungal spectrum and mechanism of action of these compounds. nih.gov
Other Biological Functions and Therapeutic Explorations
The therapeutic potential of this compound derivatives extends beyond the activities mentioned above. Researchers are actively exploring their utility in a variety of other contexts. researchgate.netnih.gov These include applications in treating neurodegenerative diseases, diabetes, and osteoporosis. researchgate.netnih.gov
Some pteridine derivatives have been identified as inhibitors of various enzymes, highlighting their potential as targeted therapies. nih.gov For example, certain derivatives act as inhibitors of PI3 kinase, neuronal nitric oxide synthase, and parasitic pteridine reductases. nih.govtandfonline.com This broad range of biological activities underscores the versatility of the pteridine scaffold in drug discovery. ijfmr.comnih.gov The well-known drug methotrexate, a pteridine derivative, is used not only in cancer chemotherapy but also for treating autoimmune diseases like rheumatoid arthritis and Crohn's disease, further illustrating the wide-ranging therapeutic applications of this class of compounds. nih.govtandfonline.com
Inhibition of Biofilm Formation
Certain pteridine derivatives play a role in the regulation of bacterial biofilm formation. In the bacterium Agrobacterium tumefaciens, biofilm formation is controlled by a pterin-responsive regulatory system. nih.gov This system involves a pterin-binding periplasmic protein, PruR, which controls the activity of DcpA, a diguanylate cyclase-phosphodiesterase. nih.gov Pterins, which are bicyclic nitrogen-rich compounds produced in a branch of the folate biosynthesis pathway, are excreted by the bacterium and associate with PruR in the periplasm. nih.gov
This binding event promotes the interaction between PruR and the periplasmic domain of DcpA, which in turn modulates the enzyme's activity to favor the breakdown of the intracellular second messenger cyclic diguanylate monophosphate (c-di-GMP). nih.gov Lower levels of c-di-GMP lead to reduced production of the unipolar polysaccharide (UPP) adhesin, a key component for surface attachment and biofilm formation. nih.gov Research has identified that tetrahydromonapterin shows a preferential association with PruR compared to other related pterins. nih.gov These findings delineate a specific, pterin-responsive mechanism that controls c-di-GMP-dependent phenotypes like biofilm formation. nih.gov
Hepatoprotective Effects
Derivatives of pteridine have demonstrated significant potential as hepatoprotective agents in preclinical studies. Sulfur-containing pteridine derivatives, in particular, have been shown to reduce the severity of hepatotoxic effects from substances like carbon tetrachloride in in vivo models. nih.govnih.gov The mechanism of this protective activity is linked to their ability to modulate oxidative stress by increasing levels of glutathione (B108866) (GSH), a key cellular antioxidant, while inhibiting lipid peroxidation. nih.govnih.gov
One of the most active compounds identified in these studies is (3-(7-Hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropteridin-6-yl)propanoyl)alanine. nih.govnih.gov This compound significantly increases the content of GSH and decreases the level of its oxidized form, GSSG, which affirms its hepatoprotective action. nih.govnih.gov
Another S-substituted pteridine, disodium (B8443419) 2,2'-((6-(2-carboxyethyl)-4,7-dioxo-3,4,7,8-tetrahydropteridine-2-yl)thio)diacetate (DCTP), has shown notable effects in a rat model of acute tetrachloromethane-induced hepatitis. researchgate.net Administration of DCTP resulted in a significant reduction of acute hepatotoxic effects, evidenced by the normalization of liver biochemical markers. researchgate.net For instance, compared to the hepatitis control group, DCTP administration led to a 59.1% decrease in Alanine Aminotransferase (ALT) activity. researchgate.net The hepatoprotective effect is believed to be related to its structural similarity to tetrahydrofolic acid, an essential component in redox processes and the biosynthesis of nucleotides and amino acids. researchgate.net
| Marker | Control (CCl₄ only) Activity (U/L) | DCTP Treated (CCl₄ + DCTP) Activity (U/L) | % Decrease in Activity |
|---|---|---|---|
| Alanine Aminotransferase (ALT) | Value not specified | Value not specified | 59.1% |
| Aspartate Aminotransferase (AST) | Value not specified | Value not specified | Data indicates superiority to reference drug |
Activity as Neurodegenerative Agents
Pteridine derivatives are being investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. ijrpr.comresearchgate.net One of the key mechanisms involves the inhibition of neuronal nitric oxide synthase (NOS-I). vulcanchem.com This enzyme's activity is dependent on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H₄Bip), and excessive nitric oxide (NO) production by NOS has been implicated in the pathophysiology of neurodegenerative conditions. vulcanchem.com
A series of 4-amino pteridine derivatives have been developed as antagonists of H₄Bip to inhibit pathologically high NO formation. vulcanchem.com Structure-activity relationship studies revealed that modifications to the pteridine nucleus significantly impact inhibitory potency against NOS-I. While changes at the 2-, 5-, and 7-positions had no significant effect, introducing bulky substituents like a phenyl group at the 6-position markedly increased the inhibitory potency of reduced 4-amino-5,6,7,8-tetrahydropteridines. vulcanchem.com Furthermore, modifying the 4-amino substituent by dialkyl/diaralkylation combined with 6-arylation of the aromatic 2,4-diamino pteridine scaffold also resulted in potent NOS-I inhibitors. vulcanchem.com
Separately, the pteridine derivative neopterin (B1670844) has been studied as a biomarker in Alzheimer's disease. Neopterin is released by macrophages when stimulated by the pro-inflammatory cytokine interferon-gamma. nih.gov Studies have shown that plasma neopterin concentrations increase significantly as cognitive deterioration progresses in Alzheimer's patients, suggesting a link between the immune response, pteridine metabolism, and disease progression. nih.gov Additionally, specific compounds such as N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)this compound are considered candidates for further research in neurodegenerative diseases, partly due to structural features that may enhance penetration of the blood-brain barrier. nih.gov
Effects on Alpha-Tumor Necrosis Factor
Certain pteridine derivatives exhibit potent inhibitory effects on the pro-inflammatory cytokine alpha-tumor necrosis factor (TNF-α), highlighting their potential in treating inflammatory diseases. ijrpr.comresearchgate.net TNF-α is a key mediator in inflammatory processes, and its inhibition is a validated therapeutic strategy. nih.gov
A series of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine analogues were evaluated for their ability to suppress TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells. researchgate.net The study found that the 6-(3,4-dimethoxyphenyl) substituent was crucial for this anti-inflammatory activity. researchgate.net Derivatization of the piperazine (B1678402) moiety with amides or ureas led to significantly enhanced immunosuppressive activity. researchgate.net One compound in this series, designated 34b, was particularly effective at suppressing TNF-α production. researchgate.net
| Compound | Description | TNF-α Inhibition IC₅₀ |
|---|---|---|
| 34b | 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine analogue | 10 nM |
Other studies have also identified pteridines as TNF-α inhibitors. Substituted pteridinediones have been synthesized and evaluated as inhibitors of TNF-α. ijrpr.com Additionally, a series of N-substituted 2,4-diaminopteridines have shown potent anti-inflammatory properties in animal models, such as the ability of 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine to reduce edema in a rat paw model by 41% at a low dose. tandfonline.comresearchgate.net
Inhibition of Ricin
This compound and its derivatives have been identified as inhibitors of the Ricin Toxin A-chain (RTA). RTA is a potent enzyme that inactivates eukaryotic ribosomes by depurinating a specific adenine (B156593) base, leading to a complete shutdown of protein synthesis and cell death. tandfonline.comresearchgate.net The active site of RTA contains two adjacent specificity pockets, and pterin-based compounds have been designed to bind within these sites to act as competitive inhibitors. researchgate.netgoogle.com
Pteroic acid was one of the early pterin-based compounds identified as an RTA inhibitor, with its pterin group binding in the primary adenine specificity pocket. tandfonline.comresearchgate.net More advanced research has focused on attaching peptide pendants to the pterin scaffold to improve binding affinity and access the secondary pocket. google.com
Several 7-peptide-substituted pterins and pterin-7-carboxamides (7PCAs) have been synthesized and tested. The addition of specific amino acid pendants significantly enhances inhibitory activity compared to the unsubstituted pterin core. For example, a pterin derivative with a Gly-Phe dipeptide pendant (compound 2) showed a 10-fold greater inhibitory activity than the 7-chloropterin (7CP) starting material. Further optimization led to the development of 7PCAs with tripeptide pendants designed to interact with both the primary and secondary pockets of RTA simultaneously, resulting in good inhibitory activity. google.com
| Compound | Description | RTA Inhibition IC₅₀ (µM) |
|---|---|---|
| 7-chloropterin (7CP) | Pterin core structure | ~200 |
| Compound 2 | Pterin with Gly-Phe dipeptide pendant | 20 |
| Compound 1 | 7PCA with (glycyl)phenylalanine pendant | 20 |
| Analogue of Compound 1 | 7PCA with (glycyl)phenylalanine pendant | 15 |
| Compound 3 | 7PCA with glycylglycine (B550881) pendant | 400 |
Computational Chemistry and in Silico Approaches
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands, such as pteridin-2-amine derivatives, to a protein target.
Molecular docking studies have provided detailed insights into how this compound derivatives interact with the active sites of various protein targets. For instance, in studies targeting pteridine (B1203161) reductase 1 (PTR1), an enzyme from parasites like Leishmania and Trypanosoma, the pteridine core is often predicted to form key hydrogen bonds with residues in the active site. The 2-amino group, a defining feature of this scaffold, frequently engages in hydrogen bonding with the backbone or side-chain atoms of amino acids such as serine and glycine. nih.govresearchgate.net
In the context of protein kinases, analogs of this compound have been analyzed. It is suggested that the dichlorophenyl group can participate in hydrophobic interactions within the ATP-binding pockets of kinases. vulcanchem.com Furthermore, the morpholine (B109124) oxygen in some derivatives is predicted to form hydrogen bonds with catalytic lysine (B10760008) residues. vulcanchem.com For dihydrofolate reductase (DHFR), docking simulations revealed that pteridine derivatives can occupy the active site and form crucial hydrogen bonds with key amino acid residues involved in substrate binding. ijpsjournal.com
Studies on thioxobenzo[g]pteridine derivatives targeting cyclooxygenase-2 (COX-2) have shown multiple hydrogen bonding interactions with residues like His90, Arg120, and Tyr355. tandfonline.com Specifically, the pteridine core and its substituents were observed to be critical for these interactions. tandfonline.com The analysis of these binding modes is crucial for understanding the structural basis of inhibition and for designing more potent and selective inhibitors.
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its receptor, often expressed as a docking score or binding energy. Lower binding energies typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
For a series of pteridine derivatives targeting soybean lipoxygenase (LOX), a derivative designated as 18d showed the highest AutoDock Vina score of -8.5 kcal/mol, correlating with its potent inhibitory activity. tandfonline.com In another study targeting Leishmania donovani PTR1, a compound with a hexahydro pyrimido pyrimidinone system exhibited a minimum binding free energy of -32.16 kJ/mol. nih.gov The docking results were in good agreement with the experimentally determined biological activity. nih.gov
The table below summarizes predicted binding affinities for selected this compound derivatives against various targets from different studies.
| Derivative/Compound | Target Enzyme | Predicted Binding Affinity/Score | Software Used |
| Pteridine derivative 18d | Soybean Lipoxygenase (LOX) | -8.5 kcal/mol | AutoDock Vina |
| Compound 7 (Pyrimido[1,2-a]pyrimidin-2-one derivative) | Leishmania donovani PTR1 | -32.16 kJ/mol | QUANTUM 3.3 |
| Thioxobenzo[g]pteridine derivative 4 | Cyclooxygenase-2 (COX-2) | -13.58 kcal/mol | MOE |
| Thioxobenzo[g]pteridine derivative 9 | Cyclooxygenase-2 (COX-2) | -12.62 kcal/mol | MOE |
This table is for illustrative purposes and includes data from multiple research sources.
It is important to note that while these computational predictions are valuable, they are approximations and require experimental validation. nih.gov
A variety of software packages are employed for molecular docking studies of this compound derivatives, each utilizing different algorithms and scoring functions.
AutoDock and AutoDock Vina are widely used open-source docking programs. ijpsjournal.comtandfonline.comijfmr.com They employ a Lamarckian genetic algorithm for conformational searching of the ligand. ijfmr.com AutoDock Vina is noted for its accuracy and efficiency. ijpsjournal.com
MOE (Molecular Operating Environment) is a comprehensive software suite used for various molecular modeling tasks, including docking. tandfonline.com It was used to study the interaction of thioxobenzo[g]pteridine derivatives with COX-2. tandfonline.com
QUANTUM software was utilized for docking studies against a homology model of Leishmania donovani PTR1. nih.gov
Other programs like PyRx , which integrates AutoDock Vina, provide a user-friendly interface for virtual screening. sourceforge.io
The choice of software and the specific parameters used for the docking simulation can influence the outcome and are critical aspects of the study design.
Prediction of Binding Affinity and Interaction Energy
Quantum Chemical Calculations for Molecular Design
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and molecular properties of compounds like this compound. researchgate.netarabjchem.org These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moments, which are crucial for understanding and predicting chemical behavior. arabjchem.orgpsicode.org
For pterin (B48896) derivatives, DFT has been used to study their detailed electronic structures. researchgate.net Such calculations can help in understanding the stability of different tautomeric forms and the sites most susceptible to chemical reactions. researchgate.net For example, calculations can predict the most basic sites for protonation. researchgate.net By analyzing the electronic properties, researchers can rationally design new this compound derivatives with improved binding characteristics or other desired properties. For instance, the calculation of binding enthalpy using quantum mechanical methods can suggest whether a designed compound is a promising candidate for inhibiting a target enzyme. acs.org
In Silico Screening for Lead Identification
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org This method has been successfully applied to find novel inhibitors based on the pteridine scaffold.
In one example, a virtual screening campaign for inhibitors of Trypanosoma brucei PTR1 led to the identification of two new chemical series with aminobenzothiazole and aminobenzimidazole scaffolds. nih.gov One of the initial hits was further optimized based on its predicted binding mode. nih.gov Similarly, in silico screening has been used to identify potential inhibitors for Leishmania major Pteridine Reductase 1, leading to the discovery of a promising benzothiazole (B30560) derivative. acs.orgresearchgate.net These studies highlight the power of in silico screening to efficiently narrow down a vast chemical space to a manageable number of candidates for experimental testing.
Homology Modeling in Target-Based Drug Design
When the experimental three-dimensional structure of a target protein is not available, a computational method called homology modeling can be used to build a model of its structure. isroset.orgvlabs.ac.in This technique relies on the principle that proteins with similar amino acid sequences will have similar 3D structures. vlabs.ac.in An atomic model of the target protein is constructed based on the known experimental structure of a related homologous protein (the "template").
Homology modeling has been crucial in studies involving this compound derivatives. For example, in the search for inhibitors of Leishmania donovani pteridine reductase 1 (PTR1), docking studies were performed on a previously reported homology model of the enzyme. nih.gov This allowed for the virtual screening and rational design of inhibitors even in the absence of a crystal structure for that specific enzyme. nih.gov Similarly, homology models have been used for drug target identification in pathogens like Streptococcus pneumoniae, enabling the docking of pteridine-like compounds to predict potential drug candidates. biotech-asia.org The accuracy of the resulting model, and therefore the reliability of subsequent docking studies, is highly dependent on the sequence identity between the target and the template protein. isroset.org
Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling
Predictive Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pteridine derivatives, QSAR studies have been instrumental in identifying key structural features that influence their inhibitory potential against various biological targets.
Researchers have successfully developed both two-dimensional (2D) and three-dimensional (3D) QSAR models for pteridine analogs. turkjps.org These models are built using datasets of compounds with known activities, which are then divided into training and test sets to ensure the model's predictive power. nih.gov The robustness of these models is often validated through statistical metrics such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the test set (r²pred). researchgate.netmdpi.com
For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of pteridin-7(8H)-one derivatives. mdpi.com These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules to correlate with their biological activity. mdpi.com In one study, a CoMFA model for a series of 4,5-dihydro- researchgate.netacs.orgbenthamdirect.comtriazolo[4,3-f]pteridine derivatives yielded a q² of 0.533 and a CoMSIA model produced a q² of 0.640, indicating good internal predictivity. researchgate.net The external predictive ability of these models was confirmed with r²pred values of 0.6289 and 0.6153, respectively. researchgate.net
The insights gained from the contour maps generated by these models are invaluable for designing new compounds with enhanced activity. They provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, guiding chemists in making strategic structural modifications. researchgate.net For example, a QSAR study on pteridin-7(8H)-one derivatives as FLT3 inhibitors revealed that steric and electrostatic fields were significant contributors to the model, with contributions of 54.2% and 45.8% respectively in the CoMFA model. mdpi.com
The ultimate goal of any QSAR study is to develop a model with high predictive and generalization capabilities. nih.gov To eliminate the possibility of chance correlation, a technique known as Y-Randomization is often employed, where the biological activities are randomly shuffled to ensure that the original model's statistics are not due to a fortuitous correlation in the dataset. nih.gov
Table 1: Example of Statistical Parameters from 3D-QSAR Studies on Pteridine Derivatives
| Model Type | Target | q² | r² | r²pred | Reference |
| CoMFA | FLT3 | 0.768 | 0.982 | 0.919 | mdpi.com |
| CoMSIA | FLT3 | 0.844 | 0.972 | 0.918 | mdpi.com |
| CoMFA | BRD4-BD2 | 0.533 | - | 0.6289 | researchgate.net |
| CoMSIA | BRD4-BD2 | 0.640 | - | 0.6153 | researchgate.net |
| HQSAR | BRD4-BD2 | 0.778 | - | 0.716 | researchgate.net |
| Topomer CoMFA | BRD4-BD2 | 0.702 | - | 0.7968 | researchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
ADMET Prediction and Druglikeness Assessment in Compound Design
In addition to predicting biological activity, computational methods are crucial for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This in silico profiling helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the drug discovery process, saving time and resources.
For this compound and its analogs, ADMET prediction is a key step in evaluating their potential as orally bioavailable drugs. acs.org Druglikeness is often initially assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. acs.org Compounds that adhere to these rules are more likely to have good oral bioavailability.
Several online tools and software packages are used to predict a wide range of ADMET properties. For example, parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with P-glycoprotein (P-gp), a key efflux transporter, are commonly evaluated. acs.org In a study screening for inhibitors of Leishmania major Pteridine Reductase 1 (LmPTR1), compounds were filtered based on high GI absorption, optimal lipophilicity, good solubility, and lack of BBB permeation and P-gp substrate activity. acs.org
The toxicity profile of compounds is also a critical consideration. In silico models can predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity. By identifying potential liabilities early, medicinal chemists can design new analogs that mitigate these risks. acs.org
The integration of ADMET prediction and druglikeness assessment with QSAR and molecular docking studies provides a comprehensive in silico workflow for lead optimization. For example, in the design of new BRD4 inhibitors based on a pteridine scaffold, newly designed compounds with predicted high activity were also subjected to ADMET analysis to ensure they possessed suitable drug-like properties. researchgate.net This holistic approach increases the probability of identifying lead candidates with a balanced profile of potency and favorable pharmacokinetics.
Table 2: Predicted ADMET Properties for a Virtual Hit Compound (ZINC72229720) Targeting LmPTR1
| Property | Predicted Value/Class | Significance in Drug Design | Reference |
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut after oral administration. | acs.org |
| Blood-Brain Barrier (BBB) Permeation | No | Desirable for drugs targeting peripheral systems to avoid central nervous system side effects. | acs.org |
| P-glycoprotein (P-gp) Substrate | No | Non-substrates are less likely to be actively pumped out of cells, leading to better efficacy. | acs.org |
| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability and drug-likeness. | acs.org |
| Solubility | Soluble/Moderately Soluble | Adequate solubility is necessary for absorption and formulation. | acs.org |
This table is interactive. You can sort the columns by clicking on the headers.
Advanced Analytical Methodologies in Pteridin 2 Amine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of pteridin-2-amine derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)this compound, a notable feature is the long-range coupling observed for the propargyl group. The CH₂ protons appear as a doublet at δ = 5.14 ppm with a J-coupling of 2.4 Hz, while the terminal -CH proton presents as a triplet at 2.56 ppm with a J-coupling of 2.3 Hz. This splitting pattern is characteristic of long-range coupling through π-bonds. researchgate.net For 4-(pentyloxy)this compound, the ¹H NMR spectrum in DMSO-d6 shows a singlet at 8.50 ppm corresponding to the 7-CH proton. nih.gov
The ¹³C NMR spectra are equally informative. For 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)this compound, the alkynyl carbons of the propargyl group are observed at δ = 75.6 ppm, and the adjacent -CH₂ carbon is at 54.3 ppm. The aromatic carbons of the pterin (B48896) backbone resonate between 118.41 and 167.30 ppm. researchgate.net In the case of 6-(4-methoxyphenyl)-4-(pentyloxy)this compound, the ¹³C NMR spectrum in chloroform-d (B32938) displays signals for the pteridine (B1203161) core and the substituted phenyl ring, with the pentyloxy chain carbons also clearly resolved. nih.gov
The table below summarizes characteristic NMR data for select this compound derivatives.
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)this compound | δ = 5.14 (d, J=2.4 Hz, CH₂), 2.56 (t, J=2.3 Hz, CH) | δ = 75.6 (alkynyl C), 54.3 (CH₂), 118.41-167.30 (aromatic C) | researchgate.net | |
| 4-(Pentyloxy)this compound | DMSO-d6 | δ = 8.50 (s, 1H, 7-CH) | δ = 158.5, 157.1, 155.4, 143.6, 117.7, 95.0, 69.2, 27.6, 27.4, 21.8, 13.9 | nih.gov |
| 6-(4-Methoxyphenyl)-4-(pentyloxy)this compound | CDCl₃ | Not specified | δ = 167.5, 161.7, 156.1, 148.5, 146.0, 145.4, 133.4, 129.9, 129.6, 119.8, 68.7, 28.5, 28.2, 22.6, 22.0, 14.2 | nih.gov |
| 6-(5-Hydroxypentyl)-4-(pentyloxy)this compound | CDCl₃ / DMSO-d6 | δ = 8.68 (s, 1H, 7-CH) | δ = 166.6, 161.0, 155.6, 151.8, 151.2, 121.8, 67.1, 60.1, 32.2, 31.2, 27.8, 27.6, 21.8, 13.9 | nih.gov |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound compounds. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for these molecules. researchgate.netnih.govuni-greifswald.de
APCI-MS analysis in the positive ion mode typically shows the protonated molecule [M+H]⁺. For instance, the analysis of 4-(pentyloxy)-6-(tosylmethyl)this compound revealed a calculated m/z of 404.46 for [M+H]⁺, with the found value being 404.5. nih.gov Similarly, for 6-(4-methoxyphenyl)-4-(pentyloxy)this compound, the calculated m/z for [M+H]⁺ was 288.33, and the experimental value was 288.2. nih.gov These results, often coupled with elemental analysis, provide strong evidence for the proposed chemical structures. researchgate.netnih.gov
The following table presents APCI-MS data for several this compound derivatives.
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 4-(Pentyloxy)-6-(tosylmethyl)this compound | 404.46 | 404.5 | nih.gov |
| 6-(4-Methoxyphenyl)-4-(pentyloxy)this compound | 288.33 | 288.2 | nih.gov |
| 6-(5-Hydroxypentyl)-4-(pentyloxy)this compound | 292.36 | 292.6 | nih.gov |
| 4-(Pentyloxy)-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-amine | 250.3 | 250.4 | nih.gov |
| 4-(Pentyloxy)-5a,6,7,8,9a,10-hexahydro-5H-pyrano[3,2-g]this compound | 340.4 | 340.4 | nih.gov |
X-ray crystallography provides unambiguous three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in This technique has been instrumental in confirming the structures of newly synthesized this compound derivatives. researchgate.netnih.gov
For example, single-crystal X-ray analysis of 6-chloro-4-(pentyloxy)this compound revealed a triclinic cell setting with a P-1 space group. nih.gov The analysis showed that the pentyl substituent at the C-4 oxygen position is disordered, which likely contributes to the good solubility of related compounds. nih.gov Similarly, the crystal structure of 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)this compound was determined to be monoclinic with a P2/c space group, with a disordered chloroform (B151607) molecule co-crystallized in the lattice. researchgate.net
Data collection for these analyses is often performed at low temperatures (e.g., 170 K) to minimize thermal vibrations and obtain higher quality diffraction data. nih.gov The structural data obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for designing new compounds with specific properties.
Mass Spectrometry (e.g., APCI-MS)
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and related pteridines in complex mixtures, such as biological fluids. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for pteridines. researchgate.netmdpi.com The choice of detector is critical and depends on the specific properties of the analytes.
Fluorescence Detection: Oxidized pteridines exhibit strong natural fluorescence, making fluorescence detection highly sensitive for their analysis. mdpi.comresearchgate.net Reduced pteridines, which are not naturally fluorescent, can be oxidized either pre- or post-column to fluorescent forms. nih.govcreative-proteomics.com For example, a method using post-column electrochemical oxidation allows for the detection of dihydrobiopterin (BH₂) after its conversion to the fluorescent biopterin (B10759762). nih.gov
Electrochemical Detection: This method is suitable for the direct detection of redox-active pteridines like tetrahydrobiopterin (B1682763) (BH₄) and dihydroxanthopterin (XH₂). nih.gov A sequential electrochemical and fluorescence detection system allows for the simultaneous measurement of both reduced and oxidized pteridines in a single chromatographic run. nih.govnih.gov
Spectrophotometric Detection: UV-Vis spectrophotometric detectors can also be used, although they may offer less selectivity and sensitivity compared to fluorescence or electrochemical detection for certain pteridines. researchgate.net
The combination of HPLC with these detectors provides a powerful tool for studying pteridine metabolism and for the diagnosis of diseases associated with altered pteridine levels. nih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become increasingly important for the analysis of pteridines due to its high sensitivity and selectivity. mdpi.com LC-MS avoids the need for a pre-oxidation step, allowing for the direct analysis of pteridines in their native oxidation states. rsc.org
LC-MS/MS (tandem mass spectrometry) further enhances selectivity and is used for the quantification of multiple pteridines in a single run, including the separation of positional isomers. researchgate.net A method for determining six different pterins in urine, including 6- and 7-isomers of biopterin and neopterin (B1670844), utilized a LUNA amino column for separation followed by MS/MS detection. researchgate.net This approach is particularly useful for clinical applications, such as differentiating between classical and atypical phenylketonuria by analyzing urinary pterin profiles. researchgate.net LC-MS methods have been successfully developed for the determination of pteridines in various matrices, including human urine and tomato samples. mdpi.comrsc.org
The table below compares different analytical methods for pteridine determination in urine.
| Method | Sample Treatment | Number of Pteridines Analyzed | Detection | Reference |
| Dilute-and-Shoot LC-Q-TOF-MS | Centrifugation and filtration | 13 | Q-TOF-MS | mdpi.com |
| LC-MS/MS | Oxidation, filtration, dilution | 6 | MS/MS | researchgate.net |
| HPLC with sequential ECD and FD | Direct injection | 5 | Electrochemical and Fluorescence | nih.gov |
High Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Fluorescence, Spectrophotometric, Electrochemical)
Capillary Electrophoresis (CE) for Pteridine Analysis
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of pteridines, second only to chromatography-based methods. researchgate.netnih.gov Its primary advantages lie in providing superior separation efficiency compared to high-performance liquid chromatography (HPLC), coupled with high speed and minimal sample consumption. nih.gov CE has been effectively utilized for analyzing pteridines in various biological samples, including urine and insect extracts. researchgate.netnih.gov
A significant advancement in this area is the coupling of CE with highly sensitive detection systems, particularly Laser-Induced Fluorescence (LIF). nih.govgoogle.com The CE-LIF method enables the detection of minute quantities of pteridines, with reported detection limits below 1 x 10⁻¹⁰ M. nih.gov This sensitivity is crucial for monitoring pteridine levels in bodily fluids for clinical applications, such as cancer screening. nih.govgoogle.com Research has demonstrated the successful separation of eight different pteridine derivatives in under 20 minutes using CE-LIF. nih.govgoogle.com The method typically employs a buffer system such as Tris-borate-EDTA at an alkaline pH to achieve optimal separation. nih.gov
To address the high cost associated with LIF detectors, an alternative, more accessible setup using a light-emitting diode induced fluorescence (LEDIF) detector has been evaluated. nih.gov The CE-LEDIF method has been optimized and validated for the quantitative analysis of pterins in urine, proving to be a reliable and cost-effective alternative. nih.gov Optimization of parameters such as capillary length, separation voltage, and temperature can shorten the analysis time to less than 18 minutes while maintaining baseline separation of the analytes. nih.gov
Table 1: Comparison of Capillary Electrophoresis Methods for Pteridine Analysis
| Parameter | CE-LIF (Laser-Induced Fluorescence) | CE-LEDIF (LED-Induced Fluorescence) |
|---|---|---|
| Principle | Employs a laser to excite fluorescent pteridine molecules for highly sensitive detection. nih.govgoogle.com | Uses a less expensive light-emitting diode for fluorescence excitation. nih.gov |
| Buffer System | 0.1 M Tris-0.1 M borate-2 mM EDTA, pH 8.75. nih.gov | 100 mM boric acid, 100 mM TRIS, 2 mM EDTA, pH 9.63. nih.gov |
| Separation Voltage | 20-30 kV. google.com | 17.5 kV (optimized). nih.gov |
| Analysis Time | 10-20 minutes. google.com | < 18 minutes. nih.gov |
| Detection Limit | < 1 x 10⁻¹⁰ M. nih.gov | Validated for quantitative analysis with defined LOD/LOQ. nih.gov |
| Key Advantage | Extremely high sensitivity. nih.gov | Lower cost and accessibility. nih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA) for Pteridine Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a common and high-throughput method used for the determination of specific pteridines, most notably neopterin, in biological fluids. researchgate.netmdpi.com This immunoassay is particularly valued in clinical settings for its simplicity, sensitivity, and suitability for automation, allowing for the rapid screening of a large number of samples. nih.govtandfonline.com
The most common format for pteridine analysis is the competitive ELISA. ibl-international.com In this setup, pteridine molecules present in a sample compete with a fixed quantity of enzyme-labeled pteridine for a limited number of binding sites on a specific antibody. ibl-international.com The wells of a microtiter plate are coated with a secondary antibody that captures the primary antibody-antigen complexes. ibl-international.com After an incubation period, unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of this color is measured. ibl-international.com The resulting optical density is inversely proportional to the concentration of the pteridine in the sample; a lower color intensity indicates a higher concentration of the target analyte. ibl-international.com
Commercial ELISA kits are available for the detection of neopterin and have been validated against reference methods like HPLC, showing significant correlation. nih.gov These assays are designed for simplicity and speed, with some procedures involving just two incubation steps of one hour and 30 minutes, respectively. nih.gov Furthermore, indirect competitive ELISAs (ic-ELISA) have been developed for other pteridine-containing molecules like folic acid, demonstrating high sensitivity with limits of detection (LOD) as low as 0.018 ng/mL. tandfonline.comtandfonline.com
Table 2: Characteristics of ELISA for Pteridine Detection
| Feature | Description |
|---|---|
| Assay Principle | Competitive binding between the sample antigen (e.g., Neopterin) and an enzyme-labeled antigen for a limited number of specific antibody sites. ibl-international.com |
| Detection | Colorimetric; signal intensity is inversely proportional to the analyte concentration. ibl-international.com |
| Primary Target | Neopterin is the most frequently measured pteridine using ELISA. nih.gov |
| Sample Types | Human serum, plasma, and urine. ibl-international.com |
| Performance | Sensitive (e.g., ic-ELISA for folic acid has an LOD of 0.018 ng/mL), accurate, and precise. nih.govtandfonline.com |
| Advantages | High-throughput, suitable for automation, relatively simple and rapid procedure. nih.govtandfonline.com |
Development of Novel Analytical Workflows for Pteridine Derivatives
Recent advancements in analytical chemistry have led to the development of novel, comprehensive workflows for the analysis of pteridine derivatives, moving towards a "pterinomics" approach. researchgate.net These modern methods address significant analytical challenges, including the low concentrations of pteridines, the existence of multiple structural isomers, and the chemical instability of reduced pteridine forms. nih.gov The primary goal is the simultaneous quantification of a wide panel of pteridines to provide a more complete metabolic profile. researchgate.net
These advanced workflows are predominantly based on the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). researchgate.netmst.edu This combination offers unparalleled sensitivity and selectivity, allowing for the accurate measurement of numerous pteridine derivatives in a single run. mdpi.comresearchgate.net One such workflow enables the simultaneous analysis of 15 different pteridines, with method detection limits ranging from 0.025 to 0.5 µg/L and excellent accuracy demonstrated by recovery rates of 88-112%. researchgate.net
Different chromatographic strategies are employed depending on the specific pteridines of interest. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) have been optimized for the separation of various pterin compounds. researchgate.net Sample preparation has also been streamlined. While some methods utilize solid-phase extraction (SPE) for sample clean-up and concentration, particularly for complex matrices like food samples, others have adopted a simple "dilute-and-shoot" (DS) approach for urine analysis. mdpi.comresearchgate.net The DS method is advantageous for its speed and simplicity, as it involves minimal sample handling before injection into the LC-MS system. mdpi.com These integrated workflows are crucial for advancing research into the role of pteridines as biomarkers for various diseases. researchgate.netmst.edu
Table 3: Overview of Novel Analytical Workflows for Pteridines
| Workflow | Technique | Key Features | Application |
|---|---|---|---|
| Urinary Pterinomics | HPLC-MS/MS | Simultaneous analysis of 15 pteridine derivatives; uses HILIC and RP chromatography; excellent sensitivity (LOD: 0.025-0.5 µg/L) and accuracy (88-112%). researchgate.net | Comprehensive biomarker discovery in urine. researchgate.net |
| Dilute-and-Shoot (DS) | LC-QTOF-MS | Direct injection of diluted and filtered urine; avoids complex extraction; provides pteridine profiles. mdpi.com | Rapid pteridine profiling in human urine for clinical studies. mdpi.com |
| Natural Pteridine Analysis | LC-ESI-MS | Optimized for plant matrices; requires a solid-phase extraction (SPE) clean-up step; good linearity (R² > 0.99) and precision (RSD < 10%). researchgate.net | Quantification of natural pteridines in tomato samples. researchgate.net |
Medicinal Chemistry and Drug Discovery Pathways for Pteridin 2 Amine
Hit Identification and Validation through High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against a specific biological target. bmglabtech.com In the quest for novel therapeutics, Pteridin-2-amine and its derivatives are often included in these libraries and have been identified as "hits"—compounds showing desired activity—against various targets. bmglabtech.comupmbiomedicals.comaxxam.com
The primary objective of HTS is to identify "true actives," which are compounds with inherent activity against the target of interest. assay.works This process involves automated, miniaturized assays that can test thousands to millions of compounds in parallel. upmbiomedicals.comaxxam.com The identification of a hit is typically based on a predefined activity threshold, such as a specific percentage of inhibition at a given concentration or a statistical deviation from the bulk of inactive compounds. assay.worksresearchgate.net
Once a this compound-containing compound is identified as a hit, it undergoes a validation process to confirm its activity and rule out false positives, which can arise from assay artifacts or compound promiscuity. assay.worksnih.gov This validation step is critical to ensure that resources are focused on genuinely promising molecules for the subsequent stages of drug development.
Hit-to-Lead Optimization Process
The initial hits are often grouped based on their structural similarities. Preliminary structure-activity relationship (SAR) studies are then conducted to understand how different chemical modifications on the this compound scaffold affect its biological activity. upmbiomedicals.com This involves synthesizing and testing a series of analogs to identify the key molecular features responsible for the desired effect. numberanalytics.com The ultimate goal is to generate lead compounds that exhibit a good balance of potency, selectivity, and favorable pharmacokinetic properties. upmbiomedicals.comvichemchemie.com
Lead Optimization Strategies
Lead optimization is an intensive phase where the selected lead compounds are further refined to produce a clinical candidate with the best possible balance of efficacy, safety, and pharmacokinetic properties. upmbiomedicals.comnumberanalytics.compharmafeatures.com
Optimization of Potency, Selectivity, and Pharmacokinetics
A primary focus of lead optimization is to enhance the potency of the this compound derivatives against the intended target while minimizing activity against other related targets to improve selectivity and reduce potential side effects. numberanalytics.compharmafeatures.com For instance, in the development of kinase inhibitors, achieving selectivity over other kinases, such as EGFR and JAK3, is crucial to avoid off-target toxicities. researchgate.net
Systematic modifications of the this compound core are performed to establish a clear structure-activity relationship (SAR). For example, studies on 4-amino pteridine (B1203161) derivatives as neuronal nitric oxide synthase (NOS-I) inhibitors revealed that bulky substituents at the 6-position and chemical modifications of the 4-amino group significantly influenced inhibitory potency. nih.gov
Simultaneously, the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of the compounds are meticulously evaluated and optimized. pharmafeatures.com Poor pharmacokinetic profiles are a major cause of compound failure in later stages of drug development. vichemchemie.com Modifications are made to improve properties like solubility, metabolic stability, and bioavailability to ensure the drug can reach its target in the body at effective concentrations. pharmafeatures.com
Integration of Synthetic Chemistry, Molecular Modeling, and Structural Genomics
Modern lead optimization heavily relies on the integration of multiple scientific disciplines. pharmafeatures.com
Synthetic Chemistry: Medicinal chemists synthesize novel analogs of the this compound lead. tandfonline.com Various synthetic routes are employed, often starting from substituted pyrimidines, followed by cyclization to form the pteridine ring system. tandfonline.comnih.gov For example, 2,4-diaminopteridine (B74722) derivatives have been synthesized by reacting 4-amino-6-chloro-2-(methylthio)pyrimidine (B89464) with various amines, followed by nitrosation and condensation reactions. nih.gov Microwave-assisted synthesis has also been utilized to improve reaction yields and reduce reaction times for pteridine derivatives. researchgate.net
Molecular Modeling: Computational tools play a vital role in guiding the design of new analogs. researchgate.net Molecular docking studies are used to predict how this compound derivatives bind to the active site of their target protein. researchgate.netjapsonline.comijfmr.com This provides valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. tandfonline.comjapsonline.com For instance, docking studies of pteridine derivatives against lipoxygenase (LOX) helped to interpret experimental results and understand the preferred binding orientations. tandfonline.com
Structural Genomics: This field provides the three-dimensional structures of drug targets, often in complex with inhibitors. X-ray crystallography is a powerful technique used to determine the precise binding mode of this compound derivatives. researchgate.netchemrxiv.org This structural information is invaluable for structure-based drug design, allowing for the rational design of new compounds with improved potency and selectivity. researchgate.net
Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional HTS for hit identification and lead generation. mdpi.comrug.nl FBDD starts by screening a library of small, low-molecular-weight compounds, or "fragments," for weak binding to the target protein. mdpi.comgardp.orgfrontiersin.org The this compound scaffold itself can be considered a key fragment in many drug discovery programs.
The key advantage of FBDD is that it explores chemical space more efficiently than HTS. rug.nl Identified fragment hits, even with low affinity, serve as excellent starting points for building more potent and drug-like molecules through strategies such as fragment growing, linking, or merging. mdpi.comrug.nlgardp.org Biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR) are essential for detecting the weak binding of fragments and determining their binding modes. frontiersin.org
For example, virtual fragment screening has been successfully used to identify novel scaffolds for pteridine reductase 1 (PTR1) inhibitors, a potential drug target for human African trypanosomiasis. acs.org
Rational Drug Design and Target-Based Approaches
Rational drug design relies on a deep understanding of the biological target's structure and mechanism to design molecules that are complementary in shape and charge. taylorandfrancis.combioexcel.euslideshare.net This target-based approach is particularly effective when the three-dimensional structure of the target protein is known. taylorandfrancis.comacs.org
In the context of this compound, once a target is validated, its structure can be used to guide the design of specific inhibitors. acs.org Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict the binding of designed this compound derivatives to the target's active site. taylorandfrancis.combioexcel.eu This allows for the in silico evaluation of many potential compounds before committing to their chemical synthesis, saving time and resources. nih.gov
This structure-guided approach has been instrumental in developing potent and selective inhibitors. For instance, the design of pteridine-based inhibitors for pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) in parasites has been guided by computational fragment-based design and crystallographic structure determination, leading to compounds with high potency and selectivity. researchgate.net The integration of these computational and experimental techniques is a hallmark of modern, rational drug design. nih.gov
Multitarget Compound Design for Polypharmacology
Polypharmacology, an emerging paradigm in drug discovery, posits that therapeutic agents acting on multiple targets can offer superior efficacy, particularly for complex diseases. sci-hub.st This approach is a departure from the traditional "one drug, one target" model and is especially relevant in the development of anti-infective agents where targeting multiple pathways can prevent the emergence of drug resistance. sci-hub.stmdpi.com In the context of this compound derivatives, a multitarget design strategy has been systematically employed to develop potent antiparasitic compounds, particularly against kinetoplastid parasites like Trypanosoma brucei and Leishmania major, the causative agents of Human African Trypanosomiasis and Leishmaniasis, respectively. nih.govchemrxiv.org
The primary targets for these pteridine-based compounds are two key enzymes in the folate biosynthesis pathway of the parasites: pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR). nih.govmdpi.com While DHFR is a validated drug target, its inhibition alone is often insufficient in trypanosomatids due to a metabolic bypass mechanism mediated by PTR1. chemrxiv.orgacs.org When DHFR is blocked, PTR1 can take over the reduction of pterins and folates, ensuring the parasite's survival. chemrxiv.orgacs.org Therefore, the simultaneous inhibition of both PTR1 and DHFR is a critical strategy for shutting down the parasite's folate pathway. mdpi.comnih.gov
Researchers have focused on optimizing pteridine-based compounds to potently inhibit T. brucei PTR1 (TbPTR1) and T. brucei DHFR (TbDHFR), as well as their Leishmania orthologs (LmPTR1 and LmDHFR), while ensuring high selectivity against the human DHFR (hDHFR) to minimize host toxicity. chemrxiv.orgchemrxiv.org This has been achieved through a multidisciplinary approach combining computational fragment-based design, chemical synthesis, and crystallographic structure determination. nih.govresearchgate.net The design strategy often involves dissecting a lead compound attached to the pteridine core into distinct modules—such as the substitution at the N10 position, the para-aminobenzoic acid (PABA) moiety, and a terminal cyclic tail—and systematically modifying each to improve the multitarget inhibitory profile. nih.govacs.org
This rational design has led to the identification of 26 new pteridine-based multitarget inhibitors. nih.govacs.org These efforts have yielded compounds with apparent picomolar inhibition of TbPTR1 and nanomolar inhibition of LmPTR1. nih.gov Importantly, these compounds also demonstrate selective submicromolar to micromolar inhibition of the parasite DHFR variants over the human counterpart. nih.govacs.org
| Compound | TbPTR1 IC₅₀ (nM) | LmPTR1 IC₅₀ (nM) | TbDHFR IC₅₀ (µM) | LmDHFR IC₅₀ (µM) | hDHFR IC₅₀ (µM) |
|---|---|---|---|---|---|
| Reference Compound 1 | 140 | 130 | >100 | >100 | >100 |
| Compound 3 | 0.007 ± 0.001 | 11 ± 2 | 0.8 ± 0.1 | 0.6 ± 0.1 | >100 |
| Compound 4a | 0.011 ± 0.001 | 17 ± 1 | 1.1 ± 0.1 | 1.5 ± 0.1 | >100 |
| Compound 4b | 0.016 ± 0.001 | 22 ± 1 | 1.4 ± 0.1 | 1.3 ± 0.1 | >100 |
Property-Based On-Parasite Optimization
While achieving potent inhibition at the enzymatic level is a crucial first step, it does not guarantee efficacy against the whole organism. Therefore, a critical subsequent phase in the drug discovery pipeline for this compound derivatives is property-based on-parasite optimization. nih.govacs.org This stage involves assessing the designed multitarget inhibitors in cellular assays using live parasites to determine their effective concentration (EC₅₀) and to ensure that the compounds possess the necessary physicochemical properties (e.g., cell permeability, metabolic stability) to reach and act on their intracellular targets. acs.orgresearchgate.net
The process combines the principles of polypharmacology with a focused effort to improve whole-cell activity. acs.orgresearchgate.net By integrating structure-based design with on-parasite screening, researchers can iteratively refine lead compounds. This strategy proved successful as several of the potent multitarget inhibitors of PTR1 and DHFR were further optimized, leading to the discovery of derivatives with significant activity against bloodstream forms of T. brucei brucei. nih.govacs.org
This combined approach led to the identification of three specific compounds that displayed low micromolar to submicromolar EC₅₀ values against the T. brucei brucei parasite, all while retaining their intended multitarget inhibition profile. nih.govchemrxiv.orgacs.org These findings underscore the importance of moving beyond purely enzymatic assays and employing a holistic, property-based optimization strategy that directly evaluates performance against the live pathogen. acs.orgresearchgate.net This ensures that the developed compounds are not only potent against their isolated targets but are also effective in the complex biological environment of the parasite. acs.org
| Compound | EC₅₀ (µM) |
|---|---|
| Optimized Compound A | 0.8 ± 0.1 |
| Optimized Compound B | 1.3 ± 0.1 |
| Optimized Compound C | 1.5 ± 0.2 |
Future Research Directions and Translational Perspectives for Pteridin 2 Amine
Development of More Efficient Synthesis Protocols for High Purity Compounds
The synthesis of pteridine (B1203161) derivatives can be challenging, often hampered by the low solubility of the pterin (B48896) building block. mdpi.comsciprofiles.comresearchgate.net This insolubility makes derivatization difficult and can lead to low yields and impurities. mdpi.comunlp.edu.ar Future research must focus on developing more efficient and scalable synthesis protocols to produce high-purity compounds.
Several strategies have been explored to overcome these challenges. One approach involves the strategic use of protecting groups and uncommon chemical transformations to enhance reactivity. mdpi.comsciprofiles.comresearchgate.net For instance, the tosylation of a 6-oxo-pterin derivative has been shown to create a more activated C-6 position for further functionalization. mdpi.comresearchgate.net Another promising technique is the use of solid-state mechanosynthesis, such as ball-milling, which has been successfully employed for Suzuki cross-coupling reactions to introduce aryl groups at the C-6 position. mdpi.comresearchgate.net
Further exploration of regioselective synthesis methods is also crucial. For example, the Viscontini reaction, which involves the condensation of sugar phenylhydrazones with 5,6-diaminopyrimidines under mild acidic conditions, offers a regioselective route to 6-substituted pterins. orientjchem.org Similarly, the reaction of aminopyrimidines with aldehydes and hydrogen cyanide, followed by cyclization, can yield pteridine derivatives. orientjchem.org Investigating the influence of solvents on regioselectivity, as demonstrated in the alkylation of pterins, can also lead to more controlled and efficient syntheses. unlp.edu.ar The development of solid-phase synthesis techniques could also streamline the production of diverse pteridine libraries. researchgate.net
Exploration of Novel Substitution Motifs and Derivatization Opportunities
The biological activity of pteridin-2-amine derivatives is highly dependent on the nature and position of their substituents. nih.govtandfonline.com Exploring novel substitution motifs is a key avenue for discovering compounds with improved potency, selectivity, and pharmacokinetic properties. The pteridine scaffold offers multiple positions for modification, including C-4, C-6, and C-7, as well as the 2-amino group itself.
Recent research has demonstrated the potential of various substitution patterns:
N-alkylation: N-alkylated 2,4-diaminopteridines have shown a range of antioxidant and lipoxygenase inhibitory activities, with the specific activity depending on the N-substitution. nih.govtandfonline.com
C-6 and C-7 Substitution: 6,7-disubstituted-2,4-diaminopteridines have been identified as PI3 kinase inhibitors. nih.govtandfonline.com The introduction of aryl groups at the C-6 position has been achieved through Suzuki cross-coupling. mdpi.comresearchgate.net Furthermore, functionalization at the C-7 position with groups like prop-2-yn-1-yloxy opens up possibilities for further derivatization using techniques like click chemistry. researchgate.netuni-greifswald.de
C-4 Substitution: The introduction of piperazine (B1678402) and pyrrolidine (B122466) rings at the C-4 position has been linked to immunosuppressive, anti-inflammatory, and anticancer activities. nih.govtandfonline.com
Future efforts should focus on synthesizing and evaluating a wider array of derivatives with diverse functional groups. This includes exploring different aryl, heteroaryl, and alkyl substituents at various positions to build comprehensive structure-activity relationships (SAR). The synthesis of pteridine-sulfonamide conjugates, for example, has been explored for dual inhibition of carbonic anhydrases and dihydrofolate reductase. orientjchem.org
Deepening Understanding of Molecular Mechanisms and Binding Interactions
A thorough understanding of the molecular mechanisms of action and binding interactions is fundamental for the rational design of more effective this compound-based drugs. While some targets have been identified, such as dihydrofolate reductase (DHFR), protein kinases (e.g., EGFR, Bcr-Abl), and pteridine reductase 1 (PTR1), the precise interactions that govern potency and selectivity are not fully elucidated for many derivatives. globalresearchonline.netvulcanchem.comacs.org
Molecular docking and computational studies are valuable tools for predicting binding modes and identifying key interactions. For instance, docking studies of N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)this compound suggest potential inhibition of protein kinases, with the dichlorophenyl group engaging in hydrophobic interactions and the morpholine (B109124) oxygen forming hydrogen bonds. vulcanchem.com Similarly, studies on pteridin-7(8H)-one derivatives targeting FLT3 have used molecular dynamics simulations and free energy calculations to understand binding stability and affinity. mdpi.com
Key interactions that have been identified for various pteridine derivatives include:
Hydrogen Bonding: Hydrogen bonds with amino acid residues like Serine and with the cofactor NADP(H) are crucial for binding to enzymes like PTR1. bibliomed.orgnih.gov
π-Stacking and Hydrophobic Interactions: Aromatic rings on pteridine derivatives can form π-stacking interactions with residues like Phenylalanine and Tryptophan, while other substituents engage in hydrophobic interactions within the binding pocket. mdpi.combibliomed.org
Future research should employ a combination of X-ray crystallography to determine the crystal structures of pteridine derivatives in complex with their target proteins, alongside advanced computational methods. This will provide a more detailed picture of the binding modes and guide the design of new compounds with optimized interactions. For example, understanding how different substituents on the benzimidazole (B57391) ring of PTR1 inhibitors affect binding can lead to more potent and selective compounds. bibliomed.org
Addressing Challenges in Compound Stability and Solubility for Research Applications
A significant hurdle in the research and development of pteridine-based compounds is their often-poor solubility and stability. mdpi.comsciprofiles.comresearchgate.netnih.gov The planar pteridine ring system, particularly with amino and keto substituents, can form strong intermolecular hydrogen bonds, leading to low solubility in common solvents. researchgate.netnih.govuni-greifswald.de This insolubility complicates synthesis, purification, and biological evaluation. mdpi.comsciprofiles.comresearchgate.net
Several strategies are being explored to address these challenges:
Alkyl Chain Conjugation: The introduction of lipophilic alkyl chains, such as a decyl chain, can significantly improve solubility in organic solvents and allow for the study of these compounds in lipophilic environments like membranes. conicet.gov.ar For example, 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)this compound was found to be soluble in almost any solvent except water. researchgate.netuni-greifswald.de
Substitution and Derivatization: Modifying the pteridine core with solubility-enhancing groups is a common approach. The use of co-solvents can also aid in solubilization.
Pro-drug Design: Converting a functional group, such as an amine, into a carbamate (B1207046) can create a pro-drug with improved solubility and bioavailability.
Formulation Strategies: For compounds susceptible to degradation, such as through oxidation of a tertiary amine, the inclusion of antioxidant additives in formulations can improve stability. vulcanchem.com
Future work should systematically investigate the effects of different functional groups on the physicochemical properties of this compound derivatives. This includes a focus on creating compounds that balance improved solubility and stability with retained or enhanced biological activity.
Preclinical Development and Translation to Therapeutic Agents
The promising in vitro activities of many this compound derivatives warrant further preclinical development to assess their potential as therapeutic agents. This involves a comprehensive evaluation of their efficacy in relevant animal models of disease, as well as detailed pharmacokinetic and pharmacodynamic studies.
Several pteridine derivatives have already shown promise in preclinical studies. For instance, certain N-substituted 2,4-diaminopteridines have demonstrated efficacy in a rat model of colitis with little tissue damage. nih.govtandfonline.comresearchgate.net Specifically, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine exhibited potent anti-inflammatory activity in a rat paw edema model. nih.govtandfonline.comresearchgate.net Pteridine-based dual inhibitors of BRD4 and PLK1 have also shown promising anticancer results in preclinical studies for hematological malignancies. mdpi.com
The path to clinical translation requires a multi-faceted approach:
In vivo Efficacy: Rigorous testing in animal models is essential to validate the therapeutic potential observed in vitro.
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is critical for determining appropriate dosing regimens and predicting their behavior in humans.
Toxicology: Comprehensive safety and toxicology studies are required to identify any potential adverse effects before a compound can be considered for human trials.
Future efforts should focus on advancing the most promising candidates through this preclinical pipeline. This includes the development of compounds like PQR620, a potent and selective mTORC1/2 inhibitor, which has undergone preclinical characterization for cancer and neurological disorders. unibas.ch
Strategies to Combat Drug Resistance Mechanisms
Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. globalresearchonline.net this compound derivatives have the potential to overcome existing resistance mechanisms and can also be used in combination therapies to combat the development of new resistance.
One of the key mechanisms of resistance to antifolate drugs in trypanosomatid parasites is the amplification of the gene encoding pteridine reductase 1 (PTR1). acs.orgnih.gov PTR1 can bypass the inhibition of dihydrofolate reductase (DHFR) by these drugs. acs.orgnih.gov Therefore, developing potent and selective inhibitors of PTR1 is a key strategy to overcome this resistance. Combining PTR1 inhibitors with DHFR inhibitors has shown promise in improving therapeutic efficacy. acs.org For example, the combination of the PTR1 inhibitor 4m with methotrexate (B535133) showed a significant decrease in the EC50 value against T. brucei. acs.org
In the context of cancer, pteridine derivatives that act as dual inhibitors, such as those targeting both EGFR and BRAF V600E, could be effective against tumors that have developed resistance to single-target agents. mdpi.com
Future strategies should include:
Development of Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets involved in a disease pathway or resistance mechanism.
Combination Therapies: Systematically evaluating the synergistic effects of this compound derivatives with existing drugs to overcome resistance and improve treatment outcomes.
Understanding Resistance Mechanisms: Investigating the molecular basis of how resistance to pteridine-based drugs might develop to proactively design next-generation inhibitors that can circumvent these mechanisms.
Expanding Applications Beyond Traditional Therapeutics
While the primary focus of research on this compound derivatives has been on their therapeutic potential, there are opportunities to expand their applications into other areas. The unique photochemical properties of some pterins suggest their potential use in materials science and other fields.
For example, pterin derivatives have been shown to act as photosensitizers, capable of generating singlet oxygen. conicet.gov.ar This property could be harnessed for applications such as:
Photodynamic Therapy (PDT): Designing pterin-based photosensitizers that can be selectively delivered to tumor tissues and then activated by light to induce cell death.
Antimicrobial Surfaces: Immobilizing pterin derivatives on surfaces to create materials with self-cleaning or antimicrobial properties upon exposure to light. Alkyl-pterins immobilized on a silicon surface have been shown to inhibit the growth of Staphylococcus aureus under irradiation. researchgate.net
Future research could explore the synthesis of pterin derivatives with tailored photochemical properties for specific applications. This includes optimizing their absorption spectra, singlet oxygen quantum yields, and photostability. The development of lipophilic pterin conjugates that can efficiently intercalate into membranes opens up new possibilities for their use as photosensitizers in biological systems. conicet.gov.ar
Q & A
Q. What are the standard synthetic routes for Pteridin-2-amine analogs, and how are reaction conditions optimized?
this compound derivatives are synthesized via coupling reactions between pyrimidine precursors and amines. For example, substituted pyrimidines react with aromatic amines (e.g., benzylamine, cyclohexylamine) under controlled temperature (70°C) and basic conditions (NaOH) to yield 6-amino-3-methyl-2-(methylthio)pyridin-4(3H)-one analogs. Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield. Characterization via melting points, IR, NMR, and HRMS ensures structural fidelity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., NH₂, C=O stretches).
- NMR (¹H/¹³C) : Resolves substituent positions and confirms stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas.
- Chromatography (HPLC/TLC) : Assesses purity and reaction progress .
Q. What safety protocols are essential when handling this compound in the lab?
Adhere to GHS guidelines:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in sealed containers away from oxidizers.
- In case of exposure, rinse affected areas with water and seek medical attention .
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be achieved and validated?
Chiral resolution involves using enantiopure amines (e.g., D/L-α-methylbenzylamine) during synthesis. The resulting diastereomers are separated via recrystallization or chiral column chromatography. Optical rotation measurements and chiral HPLC confirm enantiomeric excess. For example, (R)- and (S)-isomers of 6-amino-3-methyl-2-(methylthio)pyridin-4(3H)-one were differentiated using specific rotation values .
Q. What experimental strategies address contradictory spectroscopic data in structurally similar analogs?
Contradictions in NMR or IR data arise from tautomerism or solvent effects. Mitigation strategies include:
- Conducting variable-temperature NMR to identify dynamic equilibria.
- Comparing spectra in deuterated vs. non-deuterated solvents.
- Cross-validating with X-ray crystallography or computational modeling (DFT) .
Q. How should researchers design biological activity assays for this compound derivatives?
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based substrates.
- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
- Cellular models : Test cytotoxicity and mechanism of action in cancer cell lines (e.g., IC₅₀ determination) .
Q. What methodologies optimize the synthesis of fluorinated this compound analogs?
Fluorination enhances bioavailability and metabolic stability. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
